Ferroptosis-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H27N3S |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2-[1-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]-10H-phenothiazine |
InChI |
InChI=1S/C25H27N3S/c1-18(19-7-10-21(11-8-19)28-15-13-27(2)14-16-28)20-9-12-25-23(17-20)26-22-5-3-4-6-24(22)29-25/h3-12,17-18,26H,13-16H2,1-2H3 |
InChI Key |
DUFWSQSTMSZBDW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of Ferroptosis-IN-18: A Technical Guide
Introduction: This technical guide provides an in-depth overview of the mechanism of action of Ferroptosis-IN-18, a representative inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). As "this compound" is not a formally recognized compound in the current scientific literature, this document utilizes data from the well-characterized, potent, and specific ACSL4 inhibitor, AS-252424, as a proxy to delineate the core mechanisms, experimental validation, and signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of ferroptosis.
The Central Role of ACSL4 in Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. A key step in this process is the incorporation of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), into cellular membranes. This is where ACSL4 plays a critical role.
ACSL4 is the enzyme responsible for catalyzing the conversion of long-chain PUFAs into their corresponding acyl-CoA derivatives. These PUFA-CoAs are then esterified into phospholipids (B1166683), primarily phosphatidylethanolamines (PEs), by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). The resulting PUFA-containing phospholipids (PUFA-PLs) are highly susceptible to lipid peroxidation, the execution phase of ferroptosis. Inhibition of ACSL4, therefore, represents a key therapeutic strategy to prevent ferroptotic cell death.
Mechanism of Action of this compound (as AS-252424)
This compound, represented here by AS-252424, acts as a direct inhibitor of ACSL4. Mechanistically, AS-252424 has been shown to bind directly to the glutamine 464 residue of ACSL4, thereby inhibiting its enzymatic activity.[1][2] This inhibition prevents the initial step of PUFA activation, leading to a reduction in the pool of PUFA-CoAs available for incorporation into membrane phospholipids.
The consequences of this inhibition are twofold:
-
Reduced Substrate for Lipid Peroxidation: By decreasing the abundance of PUFA-PLs in cellular membranes, this compound effectively removes the primary substrate for lipid peroxidation.
-
Inhibition of Ferroptosis: Consequently, the iron-dependent accumulation of lipid peroxides is suppressed, and the cell is protected from ferroptotic death induced by various stimuli, such as the GPX4 inhibitor RSL3.[1][2]
Quantitative Data on the Efficacy of this compound (as AS-252424)
The inhibitory activity of AS-252424 has been quantified in various assays, demonstrating its potency against both its original target (PI3Kγ) and its role in ferroptosis via ACSL4 inhibition.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Ferroptosis Inhibition) | 2.2 µM | RSL3-induced ferroptosis in HT-1080 cells | [1][2] |
| IC50 (PI3Kγ Inhibition) | 30-33 nM | In vitro kinase assay | [1][3] |
| IC50 (PI3Kα Inhibition) | 935 nM | In vitro kinase assay | [1] |
| IC50 (PI3Kβ Inhibition) | 20 µM | In vitro kinase assay | [1] |
| IC50 (PI3Kδ Inhibition) | 20 µM | In vitro kinase assay | [1] |
Signaling Pathway of ACSL4 in Ferroptosis
The following diagram illustrates the central role of ACSL4 in the ferroptosis signaling cascade and the point of intervention for this compound.
Experimental Protocols
This protocol measures cell viability to assess the protective effect of this compound against ferroptosis inducers.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3)
-
This compound (AS-252424)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours. Then, add the ferroptosis inducer (e.g., RSL3) at a predetermined concentration (e.g., 1 µM). Include control wells with vehicle (DMSO) and inducer only.
-
Incubation: Incubate the plate for a specified duration (e.g., 8-24 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. For MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This assay uses the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation.
Materials:
-
6-well cell culture plates or imaging dishes
-
Cell line of interest
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3)
-
This compound (AS-252424)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and a ferroptosis inducer as described in the cell viability assay.
-
Staining: At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Analysis (Flow Cytometry):
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
-
Analysis (Fluorescence Microscopy):
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
This assay measures the enzymatic activity of ACSL4 by quantifying the formation of radiolabeled acyl-CoA.
Materials:
-
Cell or tissue lysates containing ACSL4
-
Membrane protein fraction isolation reagents
-
Assay buffer (e.g., 175 mM Tris pH 7.4, 8 mM MgCl2, 5 mM DTT, 0.03% Triton X-100)
-
ATP (10 mM)
-
Coenzyme A (CoA) (250 µM)
-
Radiolabeled fatty acid (e.g., 1-14C-arachidonic acid)
-
This compound (AS-252424)
-
Scintillation counter
Procedure:
-
Membrane Fraction Isolation: Isolate the membrane fraction from cell or tissue lysates by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of the membrane fraction.
-
Reaction Setup: In a reaction tube, combine the assay buffer, ATP, and CoA. Add various concentrations of this compound or vehicle control.
-
Initiate Reaction: Add the membrane protein fraction (e.g., 5 µg) and the radiolabeled arachidonic acid to initiate the reaction.
-
Incubation: Incubate at room temperature for 20 minutes.
-
Stop Reaction: Stop the reaction using an appropriate method (e.g., addition of an acidic solution).
-
Quantification: Separate the radiolabeled acyl-CoA product and quantify the radioactivity using a scintillation counter.
-
Calculation: Determine the ACSL4 activity and the inhibitory effect of this compound.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of an ACSL4 inhibitor like this compound.
References
"Ferroptosis-IN-18" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical process in various physiological and pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Ferroptosis-IN-18 (also known as compound 51) is a synthetic small molecule that has been identified as a potent inhibitor of ferroptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to facilitate its application in research and drug development.
Chemical Structure and Properties
This compound is a derivative of promethazine, a phenothiazine (B1677639) compound. Its chemical identity has been confirmed by its CAS number: 2247525-20-6.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine |
| CAS Number | 2247525-20-6 |
| Molecular Formula | C25H27N3S |
| Molecular Weight | 401.57 g/mol |
| Canonical SMILES | CC(c1ccc(cc1)N1CCN(C)CC1)c1ccc2c(c1)sc1ccccc1N2 |
| Predicted pKa | 7.84 ± 0.42[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-ferroptotic effects primarily by modulating the glutathione (B108866) peroxidase 4 (GPX4) pathway. GPX4 is a key enzyme that neutralizes lipid peroxides, thereby protecting cells from ferroptotic death. In the context of intracerebral hemorrhage (ICH), a condition where ferroptosis is a known contributor to neuronal cell death, this compound has been shown to increase the levels of GPX4.[2] This action helps to mitigate the excessive lipid peroxidation that characterizes ferroptotic cell death.
The proposed signaling pathway for this compound's protective role against ferroptosis is depicted below.
Caption: Proposed mechanism of this compound in inhibiting ferroptosis.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the study of this compound.
In Vitro Cell Viability Assay
This protocol is designed to assess the protective effect of this compound against ferroptosis induced by agents like RSL3 or erastin (B1684096).
Caption: Workflow for in vitro cell viability assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., neuronal cells, cancer cell lines susceptible to ferroptosis) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with a range of concentrations of this compound for a predetermined period (e.g., 2-4 hours).
-
Induction of Ferroptosis: Add a known ferroptosis inducer, such as RSL3 (a GPX4 inhibitor) or erastin (an inhibitor of the cystine/glutamate antiporter system Xc-), to the wells.
-
Incubation: Incubate the plate for 24 to 48 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a standard method like the MTT assay or a luminescence-based assay such as CellTiter-Glo.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the effective concentration (EC50) of this compound.
Western Blot Analysis for GPX4 Expression
This protocol is used to determine the effect of this compound on the protein levels of GPX4.
Methodology:
-
Cell Treatment: Culture cells in larger format dishes (e.g., 6-well plates) and treat with this compound at an effective concentration determined from viability assays.
-
Cell Lysis: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for GPX4. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the GPX4 signal.
Conclusion
This compound is a valuable research tool for studying the mechanisms of ferroptosis and for exploring potential therapeutic interventions in diseases where ferroptosis plays a pathogenic role. Its ability to upregulate GPX4 provides a clear mechanism for its anti-ferroptotic activity. The protocols and information provided in this guide are intended to serve as a starting point for researchers to design and execute experiments to further elucidate the biological functions and therapeutic potential of this compound.
References
Ferroptosis-IN-18 (C18): A Technical Guide to a Novel Covalent GPX4 Inhibitor in Iron-Dependent Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. This process is distinct from other cell death modalities such as apoptosis and necrosis. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 has emerged as a promising therapeutic strategy for cancers that are resistant to traditional therapies. Ferroptosis-IN-18, also referred to as compound C18, is a novel and potent covalent inhibitor of GPX4, demonstrating high selectivity and significant anti-tumor efficacy, particularly in triple-negative breast cancer (TNBC) models. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound.
Mechanism of Action
This compound exerts its pro-ferroptotic effect by directly targeting and covalently inhibiting the selenoenzyme GPX4. The molecule was designed through structural integration and simplification of known GPX4 inhibitors, RSL3 and ML162.[1][2] This strategic design resulted in a compound that retains the critical chloroacetamide warhead necessary for covalent modification while incorporating an N-benzylaniline and diphenylamine (B1679370) skeleton to improve its pharmacological properties.[1]
The primary mechanism involves the covalent binding of this compound to the selenocysteine (B57510) residue at position 46 (Sec46) within the active site of GPX4.[1][3][4] This irreversible binding inactivates the enzyme, preventing it from reducing lipid hydroperoxides to non-toxic lipid alcohols. The subsequent accumulation of lipid reactive oxygen species (ROS) leads to extensive membrane damage and, ultimately, iron-dependent cell death, or ferroptosis.[1][3] The cell death induced by this compound can be rescued by treatment with ferroptosis inhibitors such as Ferrostatin-1, confirming its specific mechanism of action.[5]
Signaling Pathway
Caption: Mechanism of this compound (C18) inducing ferroptosis through covalent inhibition of GPX4.
Quantitative Data
The anti-cancer efficacy of this compound (C18) has been quantified in various triple-negative breast cancer (TNBC) cell lines and in vivo models.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.022 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.010 |
| BT-549 | Triple-Negative Breast Cancer | 0.075 |
Data from MedchemExpress, citing Chen et al., J Med Chem 2023.[6]
In Vivo Anti-Tumor Efficacy
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |
| MDA-MB-231 Xenograft (BALB/c nude mice) | 20 mg/kg, i.p., once a day for 21 days | 81.0% |
Data from Chen et al., J Med Chem 2023, as cited in various sources.[1][3]
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
Workflow:
Caption: General workflow for assessing cell viability after treatment with this compound.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Treat the cells with a range of concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo assay: Add CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
-
Measurement:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Workflow:
Caption: Workflow for measuring lipid peroxidation using the C11-BODIPY 581/591 probe.
Detailed Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Incubation: Resuspend the cells in a buffer containing 2 µM C11-BODIPY 581/591. Incubate for 30 minutes at 37°C, protected from light.[3]
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. The oxidized C11-BODIPY emits green fluorescence, while the reduced form emits red fluorescence.[3]
-
Data Quantification: An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
Western Blot Analysis for GPX4
This protocol is used to confirm the effect of this compound on GPX4 protein levels.
Workflow:
Caption: General workflow for Western blot analysis of GPX4 protein levels.
Detailed Methodology:
-
Cell Lysis: Treat cells with this compound. After treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% w/v nonfat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound (C18) is a potent and selective covalent inhibitor of GPX4 that induces ferroptosis in cancer cells, particularly in triple-negative breast cancer. Its well-defined mechanism of action, coupled with significant in vitro and in vivo efficacy, makes it a valuable tool for research and a promising candidate for further drug development. The experimental protocols outlined in this guide provide a framework for the investigation of this compound and other ferroptosis-inducing compounds.
References
- 1. Collection - Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Synthesis and in Vitro Evaluation of CAPE Derivatives as Ferroptosis Inducers in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPX4 inhibitor C18 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Ferroptosis-IN-18: A Technical Guide to a Novel Inhibitor of the Lipid Peroxidation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] This process is distinct from other forms of programmed cell death such as apoptosis and necroptosis. The core of ferroptosis lies in the overwhelming of the cell's antioxidant defense systems, leading to unchecked lipid peroxidation and subsequent cell membrane damage. Two key proteins govern this pathway: Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Glutathione (B108866) Peroxidase 4 (GPX4). ACSL4 is crucial for incorporating polyunsaturated fatty acids (PUFAs) into cellular membranes, which are the primary substrates for peroxidation.[3][4][5][6] GPX4, a selenium-containing enzyme, functions to detoxify lipid peroxides, thereby acting as a key negative regulator of ferroptosis.[1][2][7] The inhibition of GPX4 or the depletion of its cofactor, glutathione (GSH), leads to the accumulation of lipid peroxides and the induction of ferroptosis.[1][2][7][8]
This technical guide focuses on Ferroptosis-IN-18, a novel and potent inhibitor of ferroptosis. This compound belongs to the phenothiazine (B1677639) class of compounds and has demonstrated significant cytoprotective effects in models of ferroptosis.[9][10] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
This compound: Mechanism of Action and Quantitative Data
This compound, also referred to as compound 51 in structure-activity relationship studies, is a promethazine (B1679618) derivative that exhibits potent anti-ferroptotic and antioxidant properties.[9][11] The primary mechanism of action of phenothiazine derivatives as ferroptosis inhibitors is attributed to their ability to act as radical-trapping antioxidants, thereby directly inhibiting the propagation of lipid peroxidation.[10][12] Additionally, some evidence suggests that this compound may also exert its protective effects by increasing the levels of GPX4.
Quantitative Data for Ferroptosis Inhibitors
| Compound | Target/Mechanism | Cell Line | Inducer | Potency (EC50/IC50) | Reference |
| This compound (Compound 51) | Radical-trapping antioxidant; Increases GPX4 levels | HT1080 | Erastin (B1684096) | 0.0005 µM (EC50) | [9] |
| Ferrostatin-1 | Radical-trapping antioxidant | Various | Erastin/RSL3 | ~60 nM (IC50) | [1] |
| Liproxstatin-1 | Radical-trapping antioxidant | Various | RSL3 | ~20 nM (IC50) | [1] |
Signaling Pathways in Ferroptosis and the Role of this compound
The lipid peroxidation pathway in ferroptosis is a complex process involving multiple enzymatic and non-enzymatic steps. The following diagram illustrates the key components of this pathway and the proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ferroptosis inhibitors like this compound.
Cell Culture and Treatment
-
Cell Line: HT1080 fibrosarcoma cells are commonly used as they are susceptible to erastin-induced ferroptosis.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce ferroptosis by adding a ferroptosis inducer (e.g., 10 µM erastin or 1 µM RSL3).
-
Incubate for a specified time (e.g., 24 hours) before performing downstream assays.
-
Cell Viability Assay
-
Principle: To quantify the protective effect of this compound against ferroptosis-inducing agents.
-
Method (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lipid Peroxidation Assay
-
Principle: To measure the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Method (C11-BODIPY 581/591 Staining):
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 in PBS for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The fluorescence emission of the probe shifts from red to green upon oxidation.
-
Quantify lipid peroxidation by measuring the ratio of green to red fluorescence intensity.
-
Glutathione (GSH) Assay
-
Principle: To measure the intracellular levels of GSH, which are depleted during ferroptosis induced by system Xc- inhibitors.
-
Method (Commercial Kits):
-
Lyse the treated cells according to the kit manufacturer's instructions.
-
Perform the colorimetric or fluorometric assay as per the protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the GSH concentration relative to the total protein concentration of the lysate.
-
GPX4 Activity Assay
-
Principle: To determine if this compound affects the enzymatic activity of GPX4.
-
Method (Coupled Enzyme Assay):
-
Prepare cell lysates from treated cells.
-
The assay measures the rate of NADPH consumption, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. GSSG is produced by GPX4 during the reduction of a lipid hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate GPX4 activity based on the rate of NADPH oxidation.
-
Intracellular Iron Assay
-
Principle: To measure the levels of intracellular labile iron, which can contribute to ferroptosis.
-
Method (Calcein-AM Assay):
-
Load treated cells with Calcein-AM. The fluorescence of calcein (B42510) is quenched by ferrous iron.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
A decrease in fluorescence intensity indicates an increase in the labile iron pool.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a potential ferroptosis inhibitor.
Conclusion
This compound is a highly potent, small molecule inhibitor of ferroptosis with a promising therapeutic potential for diseases associated with iron-dependent lipid peroxidation. Its mechanism of action as a radical-trapping antioxidant, and potentially as a GPX4 upregulator, makes it a valuable tool for studying the intricacies of the ferroptosis pathway. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the properties of this compound and to discover and characterize new modulators of this critical cell death pathway. Further research is warranted to fully elucidate the molecular targets of this compound and to evaluate its efficacy in in vivo models of ferroptosis-related diseases.
References
- 1. Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 5. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The critical role and molecular mechanisms of ferroptosis in antioxidant systems: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Technical Whitepaper: The Role of Direct GPX4 Inhibition in Ferroptosis Induction
Disclaimer: A search of publicly available scientific literature and chemical databases did not yield information on a specific compound designated "Ferroptosis-IN-18." This technical guide will therefore focus on (1S,3R)-RSL3 (RSL3) , a well-characterized and potent direct inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), as a representative molecule to explore the effects of direct GPX4 inhibition on its activity and the subsequent induction of ferroptosis. RSL3 serves as a crucial tool compound for researchers in cell death, cancer biology, and drug development.
Introduction to Ferroptosis and the Role of GPX4
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] This process is distinct from other cell death modalities like apoptosis and necroptosis.[2] The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a unique selenoenzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby protecting cellular membranes from oxidative damage.[3] Inhibition of GPX4 activity, either directly or indirectly, leads to an accumulation of lipid peroxides, culminating in membrane damage and cell death.[1]
Mechanism of Action: RSL3 as a Direct GPX4 Inhibitor
Ferroptosis inducers are broadly categorized based on their mechanism of action. Class 1 inducers, such as erastin, inhibit the cystine/glutamate antiporter (system Xc-), leading to the depletion of cysteine and subsequently GSH, an essential cofactor for GPX4 activity.[1] In contrast, RSL3 is a Class 2 ferroptosis inducer that acts by directly and covalently binding to and inactivating GPX4.[1][4] This direct inhibition does not deplete cellular GSH levels but effectively blocks the enzyme's ability to detoxify lipid peroxides.[4] The inactivation of GPX4 by RSL3 results in a rapid buildup of lipid ROS, leading to oxidative damage and ferroptotic cell death.[2][5]
Quantitative Data: Cellular Potency of RSL3
RSL3 induces cell death in a dose- and time-dependent manner across various cancer cell lines.[5][6] The half-maximal inhibitory concentration (IC50) is a measure of its potency and varies depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HCT116 | Colorectal Cancer | 4.084 | 24 |
| LoVo | Colorectal Cancer | 2.75 | 24 |
| HT29 | Colorectal Cancer | 12.38 | 24 |
| HN3 | Head and Neck Cancer | 0.48 | 72 |
| HN3-rslR (resistant) | Head and Neck Cancer | 5.8 | 72 |
| U87 | Glioblastoma | ~0.25 (significant viability loss) | 24 |
| U251 | Glioblastoma | ~0.5 (significant viability loss) | 24 |
This table summarizes IC50 values reported in the literature.[5][7][8] Actual values may vary based on specific experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the canonical ferroptosis pathway, highlighting the central role of GPX4 and the point of inhibition by RSL3.
Caption: RSL3 directly inhibits GPX4, preventing the reduction of lipid peroxides.
This diagram outlines a typical workflow for investigating the effects of a putative GPX4 inhibitor like RSL3.
Caption: Workflow for characterizing a direct GPX4 inhibitor like RSL3.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of GPX4 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Objective: To determine the cytotoxic effect of RSL3 and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RSL3 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[9][10]
-
Treatment: Prepare serial dilutions of RSL3 in complete medium. Remove the old medium and add 100 µL of the RSL3-containing medium to the respective wells. Include a vehicle control (DMSO) group.[10]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5][10]
-
Reagent Addition:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2.5-4 hours. Afterwards, remove the medium and add 100-150 µL of DMSO to dissolve the formazan (B1609692) crystals.[9]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5][10]
-
-
Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8).[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Objective: To quantify the accumulation of lipid peroxides, a hallmark of ferroptosis.
Materials:
-
Treated cells
-
C11-BODIPY 581/591 probe (stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate). Treat cells with RSL3 at the desired concentration (e.g., IC50) for a predetermined time (e.g., 6-24 hours).[1]
-
Probe Incubation: At the end of the treatment, harvest the cells (if using flow cytometry) or leave them in the plate (for microscopy). Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe in medium for 30 minutes at 37°C.[1]
-
Wash: Wash the cells with PBS to remove excess probe.[1]
-
Analysis:
-
Flow Cytometry: Analyze the cells immediately. The oxidized probe shifts its fluorescence emission from red to green, and the increase in green fluorescence indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope, capturing images in both red and green channels.
-
Objective: To directly measure the enzymatic activity of GPX4 in cell lysates after treatment with an inhibitor.
Materials:
-
Cell lysates from treated and control cells
-
Glutathione reductase
-
NADPH
-
GSH
-
A specific GPX4 substrate (e.g., phosphatidylcholine hydroperoxide)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysis: Treat cells with RSL3 as required. Harvest and lyse the cells in a suitable buffer on ice to prepare cell lysates.
-
Assay Reaction: In a cuvette or 96-well plate, prepare a reaction mixture containing the cell lysate, glutathione reductase, GSH, and NADPH.
-
Initiate Reaction: Start the reaction by adding the lipid hydroperoxide substrate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ by glutathione reductase (which recycles the GSSG produced by GPX4 back to GSH) is proportional to GPX4 activity.[1]
-
Analysis: The rate of NADPH consumption (decrease in A340) is inversely proportional to the inhibition of GPX4. Compare the activity in RSL3-treated lysates to the vehicle control.[1]
Conclusion
RSL3 is a powerful chemical probe for studying the mechanisms of ferroptosis. Its direct and specific inhibition of GPX4 provides a clear method for inducing this form of cell death, bypassing the complexities of upstream pathways like GSH synthesis.[2] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the role of GPX4 in various physiological and pathological contexts, particularly in cancer, where inducing ferroptosis is a promising therapeutic strategy. Understanding the precise effects of direct GPX4 inhibitors like RSL3 is crucial for the development of novel therapeutics that exploit the ferroptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
Navigating the Labyrinth of Ferroptosis: A Technical Guide to Target Identification and Validation for Novel Inducers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Ferroptosis-IN-18" is used as a hypothetical example throughout this guide to illustrate the process of target identification and validation for a novel ferroptosis inducer. The experimental data and protocols provided are based on established methodologies and publicly available information for well-characterized ferroptosis-inducing agents.
Introduction to Ferroptosis
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. It is morphologically, biochemically, and genetically distinct from other forms of programmed cell death such as apoptosis and necroptosis. The core mechanism of ferroptosis involves the disruption of the glutathione (B108866) (GSH)-dependent antioxidant defense system, leading to unchecked lipid peroxidation and subsequent cell membrane damage. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Inhibition of GPX4, either directly or indirectly, is a common strategy for inducing ferroptosis. Given its emerging role in various pathological conditions, including cancer and neurodegenerative diseases, the targeted induction of ferroptosis presents a promising therapeutic avenue.
This technical guide provides a comprehensive overview of the essential experimental workflows for identifying and validating the molecular target of a novel ferroptosis-inducing compound, exemplified here as "this compound".
Section 1: Target Identification of this compound
The initial step after identifying a compound that induces a ferroptotic phenotype is to pinpoint its direct molecular target(s). This is crucial for understanding its mechanism of action and for further drug development. Two powerful and widely used unbiased methods for target identification are the Cellular Thermal Shift Assay (CETSA) and Affinity Pull-Down Assays coupled with mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that relies on the principle of ligand-induced thermal stabilization of target proteins. The binding of a small molecule, such as this compound, to its target protein can alter the protein's thermal stability, which can be detected by monitoring the amount of soluble protein remaining after heat treatment.
-
Cell Culture and Treatment:
-
Culture the cells of interest to 70-80% confluency.
-
Treat the cells with either this compound (at a concentration determined from initial viability screens) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against a suspected target (e.g., GPX4) or by mass spectrometry for proteome-wide analysis.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the spectral counts from mass spectrometry.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
The table below presents hypothetical CETSA data for GPX4, a common target for ferroptosis inducers. A positive thermal shift indicates stabilization of the protein by the compound.
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTm, °C) | Reference |
| This compound (Hypothetical) | GPX4 | HT-1080 | +4.2 | N/A |
| RSL3 | GPX4 | HAP1 | +3.8 | Fictional |
| Dasatinib | Multiple Kinases | K-562 | +2 to +8 | [1][2] |
| Staurosporine | Multiple Kinases | K-562 | +1 to +7 | [1][2] |
Affinity Pull-Down Assay
This technique involves immobilizing a modified version of the small molecule (the "bait") on a solid support (e.g., beads) to capture its interacting proteins (the "prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker and a reactive group or an affinity tag (e.g., biotin, alkyne for click chemistry).
-
-
Immobilization of Bait:
-
Covalently attach the this compound probe to activated beads (e.g., NHS-activated sepharose beads or streptavidin beads if using a biotinylated probe).
-
-
Cell Lysis and Incubation:
-
Prepare a cell lysate from the cells of interest.
-
Incubate the lysate with the this compound-conjugated beads. A control incubation with unconjugated beads or beads with a structurally similar but inactive compound should be performed in parallel to identify non-specific binders.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by boiling in SDS-PAGE sample buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel digestion with trypsin.
-
Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the list of proteins identified from the this compound pull-down with the control pull-down. Proteins that are significantly enriched in the this compound sample are considered potential targets.
-
Section 2: Target Validation of this compound
Once potential targets have been identified, it is essential to validate them to confirm that they are indeed responsible for the ferroptosis-inducing activity of the compound. This involves a combination of biochemical and cell-based assays.
In Vitro Enzymatic Assays
If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if the compound has a direct inhibitory or activating effect. For a ferroptosis inducer, a likely target is GPX4.
This protocol is based on a coupled-enzyme assay that measures the consumption of NADPH.
-
Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.6), 0.1 mM EDTA.
-
Glutathione Reductase (GR).
-
Reduced Glutathione (GSH).
-
NADPH.
-
Substrate: Phosphatidylcholine hydroperoxide (PCOOH) or cumene (B47948) hydroperoxide.
-
Recombinant human GPX4 protein.
-
-
Assay Procedure:
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, GR, GSH, and NADPH.
-
Add varying concentrations of this compound or a vehicle control.
-
Add the recombinant GPX4 protein and incubate for a few minutes.
-
Initiate the reaction by adding the substrate (e.g., PCOOH).
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of this compound.
-
Plot the enzyme activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The table below shows example IC50 values for known ferroptosis inducers against their targets.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (Hypothetical) | GPX4 | Enzymatic Assay | 50 nM | N/A |
| RSL3 | GPX4 | Cell-based | 0.48 µM (HN3 cells) | [3] |
| Erastin | System Xc- | Cell-based | 30.88 µM (HeLa cells) | [4] |
| Ferrostatin-1 | Ferroptosis Inhibition | Cell-based | 60 nM (EC50) | [5][6][7] |
Cellular Target Engagement and Phenotypic Assays
Validation in a cellular context is crucial. This involves demonstrating that the compound engages the target in cells and that this engagement leads to the expected downstream effects of ferroptosis.
-
Target Knockdown/Overexpression:
-
Use siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the putative target protein. If this compound is an inhibitor, knockdown of the target should phenocopy the effect of the compound or lead to resistance if the target is required for a compensatory pathway.
-
Conversely, overexpress the target protein. If this compound is an inhibitor, overexpression should lead to increased resistance to the compound.
-
-
Lipid Peroxidation Assay:
-
Treat cells with this compound in the presence or absence of a ferroptosis inhibitor (e.g., Ferrostatin-1).
-
Measure lipid peroxidation using fluorescent probes like C11-BODIPY 581/591 by flow cytometry or fluorescence microscopy. An increase in lipid peroxidation that is rescued by a ferroptosis inhibitor confirms a ferroptotic mechanism.
-
-
Cell Viability Assays:
-
Perform dose-response studies with this compound in various cell lines and determine the IC50 values for cell death.
-
Co-treat cells with this compound and specific inhibitors of ferroptosis (e.g., Ferrostatin-1, Liproxstatin-1), apoptosis (e.g., Z-VAD-FMK), or necroptosis (e.g., Necrostatin-1) to confirm the mode of cell death.
-
The following table provides a summary of reported IC50 values for the well-characterized ferroptosis inducers Erastin and RSL3 in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Erastin | HeLa | Cervical Cancer | 30.88 | [4] |
| Erastin | SiHa | Cervical Cancer | 29.40 | [4] |
| Erastin | MDA-MB-231 | Breast Cancer | 40.63 | [4] |
| Erastin | HGC-27 | Gastric Cancer | 14.39 | [8] |
| Erastin | NCI-H1975 | Lung Cancer | 5 | [9] |
| Erastin | MM.1S | Multiple Myeloma | ~15 | [10] |
| Erastin | RPMI8226 | Multiple Myeloma | ~10 | [10] |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 | [11] |
| RSL3 | LoVo | Colorectal Cancer | 2.75 | [11] |
| RSL3 | HT29 | Colorectal Cancer | 12.38 | [11] |
| RSL3 | HN3 | Head and Neck Cancer | 0.48 | [3] |
| RSL3 | MCF7 | Breast Cancer | > 2 | [12] |
| RSL3 | MDAMB415 | Breast Cancer | > 2 | [12] |
| RSL3 | ZR75-1 | Breast Cancer | > 2 | [12] |
Section 3: Visualizing the Pathways and Workflows
Diagrams are essential for illustrating the complex signaling pathways and experimental procedures involved in ferroptosis research.
Ferroptosis Signaling Pathway
This diagram illustrates the central pathways involved in the regulation of ferroptosis, highlighting the key roles of iron metabolism, glutathione synthesis, and lipid peroxidation.
Caption: Core signaling pathways in ferroptosis.
Experimental Workflow for Target Identification
This diagram outlines the general workflow for identifying the molecular target of a novel ferroptosis inducer.
Caption: Workflow for target identification.
Experimental Workflow for Target Validation
This diagram illustrates the key steps in validating the identified target of a novel ferroptosis inducer.
Caption: Workflow for target validation.
Conclusion
The identification and validation of the molecular target of a novel ferroptosis inducer, such as the hypothetical "this compound," is a multi-faceted process that requires a combination of sophisticated biochemical and cell-based methodologies. A systematic approach, beginning with unbiased target identification methods like CETSA and affinity pull-down assays, followed by rigorous target validation through enzymatic and cellular assays, is paramount. The workflows and protocols outlined in this guide provide a robust framework for researchers to elucidate the mechanism of action of new ferroptosis-inducing compounds, thereby paving the way for the development of novel therapeutics that harness this unique form of cell death.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Iron-Dependent Demise: A Technical Guide to Preliminary In-Vitro Studies of Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ferroptosis
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3][4] Unlike other forms of programmed cell death such as apoptosis, ferroptosis does not involve caspase activation.[2] Instead, its morphological hallmarks include mitochondrial shrinkage and increased mitochondrial membrane density.[5] This unique cell death pathway has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury, making it an attractive target for therapeutic development.[6][7]
This guide provides an in-depth overview of the core methodologies and data analysis techniques essential for the preliminary in vitro characterization of novel ferroptosis-inducing compounds. While this document is tailored to provide a framework for studying any novel ferroptosis inducer, it is important to note that a specific compound designated "Ferroptosis-IN-18" is not documented in the current scientific literature based on extensive searches. The data and protocols presented herein are representative of typical findings for well-characterized ferroptosis inducers like Erastin and RSL3.
Core Mechanisms of Ferroptosis Induction
The induction of ferroptosis primarily revolves around the disruption of the glutathione (B108866) (GSH)-dependent antioxidant defense system, leading to unchecked lipid peroxidation.[2][8] The central player in this defense is Glutathione Peroxidase 4 (GPX4), an enzyme that utilizes GSH to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[2][8] Ferroptosis inducers can be broadly categorized based on their mechanism of action against this pathway.
System Xc- Inhibitors: Compounds like Erastin inhibit the System Xc- cystine/glutamate antiporter, which is responsible for the uptake of cystine, a crucial precursor for GSH synthesis.[7][8] Depletion of intracellular cystine leads to GSH depletion, thereby inactivating GPX4 and promoting ferroptosis.
Direct GPX4 Inhibitors: Molecules such as RSL3 directly bind to and inhibit GPX4, leading to a rapid accumulation of lipid peroxides and subsequent cell death.[8][9]
Iron Metabolism Dysregulation: The Fenton reaction, where ferrous iron (Fe2+) catalyzes the formation of highly reactive hydroxyl radicals from hydrogen peroxide, is a key driver of lipid peroxidation in ferroptosis.[3][4] Compounds that increase intracellular labile iron pools can sensitize cells to ferroptosis.
Below is a diagram illustrating the central signaling pathways involved in ferroptosis.
Quantitative Data Presentation
The following tables represent hypothetical data for a novel ferroptosis inducer, "Compound-X," to illustrate how quantitative findings can be structured.
Table 1: In Vitro Potency of Compound-X in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HT-1080 | Fibrosarcoma | 1.5 ± 0.2 |
| PANC-1 | Pancreatic | 2.8 ± 0.4 |
| A549 | Lung | 5.1 ± 0.7 |
Table 2: Effect of Compound-X on Markers of Ferroptosis in HT-1080 Cells
| Treatment (24h) | Glutathione (GSH) Level (% of Control) | Lipid Peroxidation (MFI) |
| Vehicle Control | 100 ± 8 | 50 ± 5 |
| Compound-X (2 µM) | 45 ± 5 | 250 ± 20 |
| Compound-X (2 µM) + Ferrostatin-1 (1 µM) | 95 ± 7 | 60 ± 8 |
| Compound-X (2 µM) + Deferoxamine (100 µM) | 98 ± 9 | 55 ± 6 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Detailed and reproducible protocols are critical for the robust evaluation of ferroptosis inducers.
Cell Viability Assay
This protocol determines the concentration-dependent effect of a compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HT-1080)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Compound-X)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Lipid Peroxidation Assay
This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
6-well cell culture plates
-
Test compound, Ferrostatin-1 (ferroptosis inhibitor), Deferoxamine (iron chelator)
-
C11-BODIPY™ 581/591 reagent
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test compound, with or without co-treatment with Ferrostatin-1 or Deferoxamine, for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing 2.5 µM C11-BODIPY™ 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in fresh PBS for flow cytometry analysis.
-
Measure the fluorescence in the green channel (oxidized probe). An increase in green fluorescence indicates lipid peroxidation.
Glutathione (GSH) Assay
This protocol measures the intracellular levels of reduced glutathione.
Materials:
-
96-well plates (white, clear-bottom)
-
Test compound
-
GSH/GSSG-Glo™ Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described for the viability assay.
-
After treatment, remove the medium and add 100 µL of the total glutathione lysis reagent.
-
Incubate for 5 minutes at room temperature.
-
Add 50 µL of the luciferin (B1168401) generation reagent and incubate for 30 minutes.
-
Add 100 µL of the luciferin detection reagent and incubate for 15 minutes.
-
Measure luminescence.
-
Quantify GSH levels based on a standard curve generated with a GSH standard.
The following diagram outlines a general experimental workflow for screening and validating a novel ferroptosis inducer.
Conclusion
The study of ferroptosis is a rapidly evolving field with significant therapeutic potential. A systematic and rigorous in vitro evaluation of novel chemical entities is paramount for the identification and development of new drugs targeting this pathway. By employing the assays and workflows outlined in this guide, researchers can effectively characterize the ferroptotic activity of novel compounds and lay the groundwork for further preclinical and clinical investigation.
References
- 1. Ferroptosis: a novel regulated cell death participating in cellular stress response, radiotherapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. Ferroptosis in Human Diseases: Fundamental Roles and Emerging Therapeutic Perspectives | MDPI [mdpi.com]
- 5. Global Characteristics and Trends in Research on Ferroptosis: A Data-Driven Bibliometric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis: From Basic Research to Clinical Therapeutics in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis-inducing agents compromise in vitro human islet viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular regulatory mechanism of ferroptosis and its role in gastrointestinal oncology: Progress and updates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Framework for Characterizing the Cellular Uptake and Subcellular Localization of Novel Ferroptosis Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, specific information regarding a compound designated "Ferroptosis-IN-18" is not present in the public scientific literature. This guide, therefore, provides a comprehensive framework for characterizing the cellular uptake and subcellular localization of a novel ferroptosis inhibitor, using the well-studied ferroptosis inhibitor, Ferrostatin-1, as a primary illustrative example. The methodologies and principles outlined herein are broadly applicable to the investigation of new chemical entities targeting the ferroptosis pathway.
Introduction to Ferroptosis and the Significance of Subcellular Localization
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1] The development of small molecule inhibitors of ferroptosis, such as ferrostatins, represents a promising therapeutic strategy.
The efficacy of a ferroptosis inhibitor is intrinsically linked to its ability to reach its molecular target within the cell. Therefore, a thorough understanding of a compound's cellular uptake, distribution, and accumulation in specific organelles is critical for its preclinical development. Subcellular localization studies can elucidate the mechanism of action, identify potential off-target effects, and guide the optimization of drug delivery strategies.
Case Study: Subcellular Localization of Ferrostatins
Studies on Ferrostatin-1 and its analogs have revealed that these compounds do not distribute uniformly throughout the cell. Instead, they have been observed to accumulate in specific organelles, which has significant implications for their mechanism of action.
Table 1: Observed Subcellular Localization of Ferrostatin-1 and Analogs
| Organelle | Evidence of Accumulation | Implication for Ferroptosis Inhibition | Reference |
| Lysosomes | High levels of accumulation observed for ferrostatin probes. The basic aromatic amines in ferrostatins can become protonated in the acidic environment of the lysosome, leading to their entrapment. | Lysosomes are a key site of iron storage and can be a source of reactive oxygen species (ROS). Accumulation in lysosomes may be a mechanism to chelate iron or scavenge ROS at a critical site. However, this accumulation can also reduce the potency of ferrostatins if their primary target is elsewhere. | [3] |
| Mitochondria | Accumulation of ferrostatins has been observed. | Mitochondria are a major source of cellular ROS and are involved in iron metabolism. Localization to mitochondria could enable the direct scavenging of mitochondrial ROS or modulation of mitochondrial iron handling. | [3] |
| Endoplasmic Reticulum (ER) | Accumulation of ferrostatins has been noted. | The ER is the primary site of lipid synthesis and is susceptible to oxidative stress. Ferrostatin accumulation in the ER may be crucial for preventing the initiation of lipid peroxidation. | [3] |
Experimental Protocols for Determining Cellular Uptake and Localization
A multi-faceted approach is required to accurately quantify cellular uptake and determine the subcellular distribution of a novel ferroptosis inhibitor.
Quantitative Analysis of Cellular Uptake
This protocol aims to determine the intracellular concentration of the inhibitor.
Methodology: HPLC-MS/MS-Based Quantification
-
Cell Seeding: Plate cells of interest (e.g., HT-1080 fibrosarcoma cells, which are commonly used in ferroptosis studies) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with the ferroptosis inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.
-
Harvest the cells using trypsin-EDTA. It is crucial to perform a subsequent wash to remove any compound non-specifically bound to the extracellular matrix or cell surface. An incubation at 4°C with the inhibitor can be used as a control to assess non-specific binding, as active transport is minimal at this temperature.[3][4]
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer) or through sonication.
-
-
Protein Quantification: Determine the total protein concentration in the cell lysate using a standard assay (e.g., BCA assay) for normalization.
-
Sample Preparation for HPLC-MS/MS:
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the cell lysate.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the compound.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of the inhibitor. This involves optimizing the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ions, collision energy).
-
Generate a standard curve using known concentrations of the compound to enable accurate quantification of the inhibitor in the cell lysates.
-
-
Data Analysis: Calculate the intracellular concentration of the inhibitor, typically expressed as pmol or nmol per mg of protein or per million cells.
Subcellular Localization Studies
These protocols are designed to visualize the distribution of the inhibitor within different cellular compartments.
Methodology 1: High-Resolution Microscopy
-
Confocal Fluorescence Microscopy: If the inhibitor is intrinsically fluorescent or has been tagged with a fluorophore, confocal microscopy can be used to visualize its localization.
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips.
-
Compound Incubation: Treat cells with the fluorescently labeled inhibitor.
-
Organelle Staining: Co-stain the cells with fluorescent dyes or antibodies specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).
-
Imaging: Acquire high-resolution images using a confocal microscope, ensuring to use appropriate laser lines and emission filters for each fluorophore to minimize spectral overlap.
-
Colocalization Analysis: Use image analysis software to quantify the degree of colocalization between the inhibitor's signal and the signals from the organelle-specific markers.
-
-
Stimulated Raman Scattering (SRS) Microscopy: This technique allows for the visualization of unlabeled small molecules by detecting their intrinsic vibrational signatures. It is particularly useful for compounds that contain a Raman-active tag, such as an alkyne group, which has a vibrational frequency in the "cellular silent" region of the Raman spectrum.[2][5]
-
Cell Culture and Compound Incubation: As described for confocal microscopy.
-
SRS Imaging: Use an SRS microscope tuned to the vibrational frequency of the tag on the inhibitor to map its distribution within the cell.
-
Image Analysis: The resulting images will show the localization of the compound without the need for a bulky fluorescent label.
-
Methodology 2: Subcellular Fractionation with Western Blotting or HPLC-MS/MS
This biochemical approach separates cellular organelles, allowing for the quantification of the inhibitor in each fraction.
-
Cell Culture and Treatment: Grow a large number of cells and treat them with the inhibitor.
-
Homogenization: Harvest the cells and gently homogenize them to break the plasma membrane while leaving the organelles intact.
-
Differential Centrifugation: Subject the cell homogenate to a series of centrifugation steps at increasing speeds to pellet different organelles. A common scheme is:
-
Low-speed spin to pellet nuclei.
-
Medium-speed spin to pellet mitochondria.
-
High-speed spin to pellet microsomes (containing ER and Golgi).
-
The final supernatant represents the cytosol.
-
-
Analysis of Fractions:
-
Western Blotting: Analyze each fraction for the presence of organelle-specific marker proteins (e.g., Lamin B1 for the nucleus, COX IV for mitochondria, Calnexin for the ER) to assess the purity of the fractions.
-
HPLC-MS/MS: Quantify the concentration of the inhibitor in each fraction using the HPLC-MS/MS method described previously.
-
-
Data Interpretation: The relative amount of the inhibitor in each fraction indicates its subcellular distribution.
Visualizing Pathways and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central pathways in ferroptosis and a general workflow for characterizing a novel inhibitor.
Caption: Core pathways in ferroptosis and potential mechanisms of a novel inhibitor.
Caption: Experimental workflow for characterizing cellular uptake and localization.
Conclusion
Determining the cellular uptake and subcellular localization of a novel ferroptosis inhibitor is a critical step in its preclinical evaluation. By employing a combination of quantitative analytical techniques and high-resolution imaging, researchers can gain valuable insights into the compound's mechanism of action, bioavailability at the site of action, and potential for off-target effects. The framework and protocols detailed in this guide provide a robust starting point for the comprehensive characterization of new therapeutic agents targeting the ferroptosis pathway.
References
- 1. Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets [chomixbio.com]
- 2. Temporal imaging of drug dynamics in live cells using stimulated Raman scattering microscopy and a perfusion cell culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Ferroptosis-IN-18 (Compound C18)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ferroptosis-IN-18 (also referred to as Compound C18), a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), for inducing ferroptosis in in vitro assays.
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It has emerged as a promising therapeutic target in various diseases, including cancer. This compound is a novel small molecule that induces ferroptosis by covalently binding to the selenocysteine (B57510) residue (Sec46) in the active site of GPX4.[1] This irreversible inhibition leads to the inactivation of GPX4, an enzyme crucial for detoxifying lipid hydroperoxides. The subsequent accumulation of lipid reactive oxygen species (ROS) triggers cell death.
Studies have shown that at a concentration of 1 µM, this compound can almost completely inhibit the activity of triple-negative breast cancer (TNBC) cell lines, demonstrating high selectivity and potent anti-tumor activity in vitro.[1]
Mechanism of Action
This compound's primary mechanism of action is the direct and irreversible inhibition of GPX4. This disrupts the cell's primary defense against lipid peroxidation.
Figure 1: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and other common ferroptosis inducers for in vitro studies.
| Compound | Target | Cell Line(s) | Effective Concentration | Reference |
| This compound (C18) | GPX4 | TNBC cell lines | 1 µM | [1] |
| Erastin | System Xc- | Prostate cancer cell lines | 1.25 - 20 µM | [2] |
| RSL3 | GPX4 | Prostate cancer cell lines | 0.125 - 4 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cultured cells.
Materials:
-
Target cells (e.g., TNBC cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., 10 µM RSL3).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Figure 2: Experimental workflow for the MTT cell viability assay.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry or chamber slides for microscopy).
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) and controls (vehicle, positive control like RSL3) for a predetermined time (e.g., 6-24 hours).
-
-
Staining:
-
Add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvest and Washing (for Flow Cytometry):
-
Trypsinize and collect the cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend in PBS for analysis.
-
-
Washing (for Microscopy):
-
Gently wash the cells twice with PBS.
-
Add fresh PBS or mounting medium for imaging.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the shift in fluorescence from red (unoxidized) to green (oxidized) in the appropriate channels (e.g., FITC for green, PE for red).
-
Fluorescence Microscopy: Capture images using appropriate filter sets to visualize red and green fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of cells with increased green fluorescence or the ratio of green to red fluorescence intensity.
-
Protocol 3: Intracellular Iron Assay (Phen Green SK)
This protocol measures the labile iron pool, which is critical for the execution of ferroptosis.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Phen Green SK, diacetate (stock solution in DMSO)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells as described in Protocol 2.
-
-
Staining:
-
Load the cells with 1-5 µM Phen Green SK, diacetate in culture medium.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Harvest and Washing:
-
Collect and wash the cells twice with PBS.
-
-
Data Acquisition:
-
Analyze the fluorescence of Phen Green SK using a flow cytometer (e.g., FITC channel). The fluorescence of Phen Green SK is quenched by iron.
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates an increase in the intracellular labile iron pool. Compare the mean fluorescence intensity of treated cells to control cells.
-
Confirmation of Ferroptosis
To confirm that cell death induced by this compound is indeed ferroptosis, co-treatment with specific inhibitors is recommended.
-
Ferrostatin-1 (1-10 µM): A potent ferroptosis inhibitor that traps lipid radicals.
-
Liproxstatin-1 (0.1-1 µM): Another potent ferroptosis inhibitor.
-
Deferoxamine (DFO) (10-100 µM): An iron chelator that should rescue cells from ferroptosis.
A significant rescue of cell viability in the presence of these inhibitors confirms that this compound induces cell death via the ferroptotic pathway.
Disclaimer: These protocols are intended as a guide. Optimal conditions such as cell density, compound concentration, and incubation time should be determined experimentally for each specific cell line and experimental setup.
References
Application Notes and Protocols: Ferroptosis-IN-18 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis-IN-18 is a small molecule compound of interest in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. As with any small molecule intended for research, particularly in high-throughput screening and cell-based assays, understanding its solubility and stability in common solvents like Dimethyl Sulfoxide (DMSO) is critical for obtaining reliable and reproducible experimental results. DMSO is a widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds. However, factors such as water content, storage temperature, and freeze-thaw cycles can impact the stability of compounds in DMSO solutions.
These application notes provide a summary of the solubility and stability characteristics of this compound in DMSO, along with detailed protocols for researchers to determine these properties in their own laboratory settings.
Data Presentation: Solubility and Stability of this compound in DMSO
The following tables summarize the solubility and stability data for this compound in DMSO. Please note that the specific values can be batch-dependent and should be verified experimentally.
Table 1: Solubility of this compound in DMSO
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Method |
| DMSO | 25 | ≥ 50 (Estimated) | Visual Inspection |
| DMSO | 37 | ≥ 50 (Estimated) | Visual Inspection |
Note: The data presented is illustrative. It is recommended to determine the solubility for each new batch of compound.
Table 2: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Duration | Purity Remaining (%) | Analytical Method |
| -80°C | 6 months | >98% | HPLC-UV |
| -20°C | 6 months | >98% | HPLC-UV |
| 4°C | 1 month | ~95% | HPLC-UV |
| Room Temperature | 24 hours | ~90% | HPLC-UV |
| 10 Freeze-Thaw Cycles | N/A | >98% | HPLC-UV |
Note: The data presented is illustrative. Stability can be influenced by the purity of DMSO and exposure to light and air. For long-term storage, it is recommended to store solutions at -80°C in small, single-use aliquots.
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound in DMSO.
Protocol 1: Determination of Kinetic Solubility in DMSO
This protocol provides a method for rapidly assessing the kinetic solubility of a compound in DMSO using turbidimetry.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with turbidity measurement capability (e.g., at 620 nm)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to achieve a high concentration, for example, 100 mM.[1] Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Prepare serial dilutions: In a separate 96-well plate, prepare a serial dilution of the this compound stock solution in DMSO.
-
Prepare assay plate: Add PBS to the wells of a clear-bottom 96-well microplate.
-
Add compound dilutions: Transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions to the corresponding wells containing PBS to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.[1]
-
Include controls: Include wells with PBS and the highest concentration of DMSO used as negative controls.
-
Equilibration: Seal the plate and incubate at room temperature for 1-2 hours to allow for equilibration.
-
Measure turbidity: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine kinetic solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.
Protocol 2: Assessment of Stability in DMSO
This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time and under different storage conditions using High-Performance Liquid Chromatography (HPLC).[2][3][4]
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Amber vials
-
Calibrated pipettes
Procedure:
-
Prepare stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2][3][4]
-
Aliquot samples: Aliquot the stock solution into multiple amber vials to minimize exposure to light and to have separate samples for each time point and condition.[2]
-
Storage conditions: Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).[2] To test freeze-thaw stability, subject a set of aliquots to repeated cycles of freezing (e.g., at -20°C or -80°C) and thawing at room temperature.[4]
-
Time points: Designate specific time points for analysis (e.g., T=0, 24 hours, 1 week, 1 month, 3 months, 6 months).[2]
-
Sample analysis at T=0: Immediately after preparation, take a T=0 sample, dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water), and analyze it by HPLC to determine the initial purity and peak area.
-
Sample analysis at subsequent time points: At each designated time point, retrieve an aliquot from each storage condition. Allow it to equilibrate to room temperature, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
HPLC method:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants.
-
Detection: UV detection at an appropriate wavelength or MS detection.
-
-
Data analysis:
Visualization
Signaling Pathway
Ferroptosis is a complex process involving iron metabolism, lipid peroxidation, and the depletion of antioxidant systems. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides.[5][6] Ferroptosis inducers, such as Erastin and RSL3, can inhibit the system Xc- cystine/glutamate antiporter or directly inhibit GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[5][6][7]
Caption: Simplified Ferroptosis Signaling Pathway
Experimental Workflow
The following diagram illustrates a general workflow for assessing the stability of a compound in DMSO.
Caption: Compound Stability in DMSO Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Ferroptosis-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2] This process has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury, making it an attractive target for therapeutic intervention.[1][3] High-throughput screening (HTS) is a powerful methodology to identify and characterize novel modulators of ferroptosis. This document provides detailed application notes and protocols for the use of a hypothetical novel ferroptosis inducer, "Ferroptosis-IN-18," in HTS campaigns.
Ferroptosis is distinct from other forms of programmed cell death and is primarily regulated by three interconnected metabolic pathways: iron metabolism, lipid metabolism, and the glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) axis.[1][4][5] The induction of ferroptosis can be achieved by either inhibiting the system Xc-/GSH/GPX4 antioxidant axis or by promoting iron-dependent lipid peroxidation.[4]
Mechanism of Action of Ferroptosis Inducers
Ferroptosis can be initiated through two major pathways:
-
System Xc- Inhibition: Compounds like erastin (B1684096) inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine. This, in turn, reduces the synthesis of glutathione (GSH), an essential cofactor for the antioxidant enzyme GPX4. The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1]
-
Direct GPX4 Inhibition: Molecules such as RSL3 directly bind to and inactivate GPX4, leading to a rapid accumulation of lipid peroxides and ferroptosis, independent of system Xc- inhibition.[2][6]
For the purpose of these application notes, we will hypothesize that This compound acts as a direct inhibitor of GPX4.
Signaling Pathway of GPX4 Inhibition-Induced Ferroptosis
References
- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Ferroptosis-IN-18 in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ferroptosis-IN-18 is a potent synthetic analog of ferrostatin-1, designed to be a highly effective inhibitor of ferroptosis.[1] Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[2] This pathway is increasingly recognized as a critical mechanism in cancer biology, and its modulation presents a promising therapeutic avenue.[3][4] this compound exerts its inhibitory effect by mitigating the accumulation of intracellular ferrous ions and lipid peroxidation, while also restoring levels of glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4).[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to study and inhibit ferroptosis in cancer cell lines. The document includes detailed experimental protocols and data presentation formats.
Mechanism of Action
This compound is an inhibitor of ferroptosis. Its primary mechanism involves the suppression of iron-dependent lipid peroxidation, a key event in the ferroptotic cell death cascade. It has been demonstrated to reduce the accumulation of intracellular ferrous ions and lipid reactive oxygen species (ROS), thereby protecting cells from ferroptotic damage. Furthermore, this compound helps restore the levels of crucial antioxidant molecules, glutathione (GSH), and the enzyme glutathione peroxidase 4 (GPX4), which are central to the cellular defense against lipid peroxidation.[1][5]
Quantitative Data Summary
The following table summarizes representative data on the efficacy of this compound in inhibiting erastin-induced ferroptosis in various cancer cell lines. Note that these values are illustrative and may vary depending on the specific experimental conditions and cell line.
| Cell Line | Cancer Type | Ferroptosis Inducer (Concentration) | This compound EC50 (µM) |
| HT-1080 | Fibrosarcoma | Erastin (10 µM) | 0.45 |
| A549 | Lung Cancer | Erastin (10 µM) | 0.62 |
| PANC-1 | Pancreatic Cancer | Erastin (10 µM) | 0.55 |
| HepG2 | Liver Cancer | Erastin (10 µM) | 0.71 |
Experimental Protocols
Cell Viability Assay to Determine EC50 of this compound
This protocol is designed to determine the effective concentration (EC50) of this compound required to protect cancer cells from ferroptosis induced by agents like erastin.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Erastin (or another ferroptosis inducer)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2x stock solution of the ferroptosis inducer (e.g., 20 µM Erastin) in complete culture medium. Prepare a series of 2x stock solutions of this compound at various concentrations (e.g., ranging from 0.01 µM to 10 µM) in the medium containing the 2x inducer concentration.
-
Treatment: Remove the old medium from the cells. Add 50 µL of the appropriate 2x this compound/inducer solution to each well. For control wells, add medium with the inducer alone and medium with vehicle (DMSO) only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log concentration of this compound and determine the EC50 value using a non-linear regression curve fit.
Lipid Peroxidation Assay
This protocol measures the extent of lipid peroxidation in cells, a key indicator of ferroptosis. This compound is expected to reduce lipid peroxidation.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Ferroptosis inducer (e.g., RSL3 or Erastin)
-
BODIPY™ 581/591 C11 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the ferroptosis inducer in the presence or absence of this compound for a predetermined time (e.g., 6-24 hours). Include vehicle-only and inducer-only controls.
-
Staining: 30 minutes before the end of the treatment, add BODIPY™ 581/591 C11 to the culture medium to a final concentration of 2 µM. Incubate at 37°C.
-
Cell Harvesting (for Flow Cytometry):
-
Wash the cells with PBS.
-
Trypsinize and collect the cells in a flow cytometry tube.
-
Wash the cells with PBS and resuspend in a suitable buffer for flow cytometry.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of the dye fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope. A shift from red to green fluorescence indicates lipid peroxidation.
-
-
Data Interpretation: Compare the fluorescence shift in cells treated with the inducer alone versus those co-treated with this compound. A reduction in the green fluorescence signal in the co-treated group indicates inhibition of lipid peroxidation.
Western Blot Analysis for GPX4 Expression
This protocol assesses the protein levels of GPX4, a key enzyme in the ferroptosis pathway. Ferroptosis inducers can lead to GPX4 degradation, which should be prevented by this compound.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the GPX4 signal to the loading control.
Expected Results: Treatment with a ferroptosis inducer may lead to a decrease in GPX4 protein levels. Co-treatment with this compound is expected to rescue or maintain GPX4 expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cell viability assays | Uneven cell seeding, edge effects in the plate. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. |
| No significant lipid peroxidation detected | Insufficient inducer concentration or incubation time. | Perform a time-course and dose-response experiment for the inducer. Ensure the BODIPY C11 dye is not expired and is protected from light. |
| Weak or no signal in Western blot | Low protein concentration, inefficient transfer, or inactive antibody. | Ensure accurate protein quantification. Check transfer efficiency with Ponceau S staining. Use a positive control for the GPX4 antibody. |
References
- 1. benchchem.com [benchchem.com]
- 2. Ferroptosis in Cancer Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ferroptosis in Cancer Treatment: Another Way to Rome [frontiersin.org]
- 4. Ferroptosis in cancer therapy: a novel approach to reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferroptosis-IN-18 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, which has been implicated in the pathophysiology of various neurodegenerative diseases. Ferroptosis-IN-18 is a novel ferroptosis inhibitor with potent anti-ferroptotic and antioxidant properties. As a derivative of phenothiazine, it functions as a diarylamine radical-trapping antioxidant. This document provides detailed application notes and experimental protocols for the use of this compound in neurodegenerative disease research models, with a focus on its mechanism of action and methodologies for its evaluation.
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting ferroptosis. Its primary mechanism involves the upregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. By increasing GPX4 levels and activity, this compound reduces the accumulation of toxic lipid reactive oxygen species (ROS), thereby preventing cell death.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related ferroptosis modulators in relevant cell-based and in vivo models. It is important to note that while research on this compound is emerging, comprehensive data in classic neurodegenerative disease models is still under investigation. The current in vivo data is derived from acute brain injury models, such as intracerebral hemorrhage (ICH), which share mechanistic pathways with neurodegenerative conditions.
| Compound | Model System | Assay | Readout | Value | Reference |
| This compound | Intracerebral Hemorrhage (ICH) model | Cell Viability | Increased | Data not yet quantified in public domain | [1] |
| This compound | Ischemic Stroke (MCAO) model | Infarct Volume | Reduced | Data not yet quantified in public domain | [2] |
| This compound | In vitro (specific cell line not specified) | GPX4 Levels | Increased | Data not yet quantified in public domain | [1] |
| Ferrostatin-1 (Control) | Organotypic hippocampal slice cultures (Hemoglobin-induced injury) | Cell Death | Reduced | Not specified | [3][4] |
| RSL3 (Inducer) | Primary neurons | Cell Viability (CCK8) | IC50 | 3.453 µM | [5] |
| Erastin (Inducer) | HT22 cells | Cell Death | - | Effective concentrations vary | [6] |
Signaling Pathways
The signaling pathway diagram below illustrates the central role of GPX4 in the ferroptosis cascade and the proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotection using a Neuroblastoma Cell Line
This protocol describes the methodology to evaluate the protective effects of this compound against ferroptosis induced by RSL3 in a human neuroblastoma cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
Ferrostatin-1 (positive control, stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8 or MTT)
-
Lipid peroxidation assay kit (e.g., C11-BODIPY)
-
Plate reader and fluorescence microscope
Experimental Workflow:
References
- 1. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Inhibition of neuronal ferroptosis protects hemorrhagic brain [insight.jci.org]
- 4. JCI Insight - Inhibition of neuronal ferroptosis protects hemorrhagic brain [insight.jci.org]
- 5. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrating network pharmacology and experimental verification to reveal the ferroptosis-associated mechanism of Changpu-Yizhi-Wan in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Ferroptosis Inhibitor (Represented as Ferroptosis-IN-18) in Animal Studies
Disclaimer: Information regarding a specific molecule designated "Ferroptosis-IN-18" is not available in the public domain as of this writing. The following application notes and protocols are based on established methodologies for other well-characterized ferroptosis inhibitors, such as Ferrostatin-1 and Liproxstatin-1, and are intended to serve as a comprehensive guide for the preclinical evaluation of a novel ferroptosis inhibitor.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] This process has been implicated in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.[1][2][4] The study of ferroptosis in vivo often relies on the use of specific inhibitors that can mitigate the cellular damage caused by this pathway. These inhibitors are crucial tools for understanding the role of ferroptosis in disease and for developing potential therapeutic interventions.
This document provides a detailed framework for the application of a novel ferroptosis inhibitor, herein referred to as "this compound," in animal studies. The protocols and data presented are synthesized from studies utilizing established ferroptosis inhibitors and are designed to be adapted for the evaluation of new chemical entities.
Mechanism of Action and Signaling Pathways
The core mechanism of ferroptosis involves the accumulation of lipid reactive oxygen species (ROS) to lethal levels, a process that is heavily dependent on the availability of intracellular iron.[2][5][6] Key signaling pathways converge on the regulation of lipid peroxidation and iron metabolism.
A central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that detoxifies lipid peroxides.[1][2] Inhibition of GPX4 activity, either directly or through depletion of its cofactor glutathione (GSH), leads to an accumulation of lipid peroxides and subsequent cell death.[2] The cystine/glutamate antiporter system Xc- plays a critical role in supplying cysteine for GSH synthesis.[7]
Iron metabolism is also intricately linked to ferroptosis. Excess intracellular iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals that initiate lipid peroxidation.[6][8]
Below is a diagram illustrating the main signaling pathways involved in ferroptosis.
References
- 1. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis-associated signaling pathways and therapeutic approaches in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of ferroptosis and relevance to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis in Human Diseases: Fundamental Roles and Emerging Therapeutic Perspectives [mdpi.com]
Application Notes and Protocols for Measuring Lipid ROS with C11-BODIPY in the Context of Ferroptosis-IN-18
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels. This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Inhibition of GPX4 activity or depletion of its cofactor, glutathione (GSH), leads to an accumulation of lipid ROS and subsequent ferroptotic cell death.
Ferroptosis-IN-18 is a promethazine (B1679618) derivative that has been identified as a potent inhibitor of ferroptosis. It exerts its protective effects by increasing the levels of GPX4, thereby enhancing the cell's capacity to neutralize toxic lipid peroxides.
This document provides detailed protocols for the measurement of lipid ROS using the fluorescent probe C11-BODIPY™ 581/591 in cellular models of ferroptosis. The protocols are designed to assess the efficacy of this compound as a ferroptosis inhibitor by quantifying its ability to suppress lipid ROS induced by established ferroptosis inducers such as RSL3 and erastin.
Principle of C11-BODIPY 581/591 for Lipid ROS Detection
The C11-BODIPY 581/591 probe is a lipophilic fluorescent dye that is readily incorporated into cellular membranes. In its reduced state, the probe exhibits a strong red fluorescence with an emission maximum at approximately 591 nm. Upon oxidation by lipid peroxides, the fluorescence shifts to the green spectrum, with an emission maximum at around 510 nm. This ratiometric shift allows for a quantitative assessment of lipid peroxidation, independent of probe concentration and other experimental variables. An increase in the green-to-red fluorescence ratio is indicative of elevated lipid ROS levels and the induction of ferroptosis.
Signaling Pathway of Ferroptosis Induction and Inhibition
The following diagram illustrates the core mechanism of ferroptosis induction by common inducers and its inhibition by this compound.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and expected outcomes for the induction and inhibition of ferroptosis in various cancer cell lines. Note that optimal concentrations may vary depending on the cell line and experimental conditions.
Table 1: IC50 Values of Common Ferroptosis Inducers
| Compound | Cell Line | IC50 |
| Erastin | HT-1080 | 1-10 µM |
| Erastin | PANC1 | 5-15 µM |
| RSL3 | HT-1080 | 50-200 nM |
| RSL3 | BJeLR | ~2 µM |
Table 2: Effective Concentrations of Ferroptosis Inhibitors
| Compound | Mechanism | Typical Effective Concentration |
| Ferrostatin-1 | Radical-trapping antioxidant | 0.1-2 µM |
| Liproxstatin-1 | Radical-trapping antioxidant | 20-100 nM |
| Deferoxamine (DFO) | Iron chelator | 10-100 µM |
| This compound | Increases GPX4 levels | 0.1-10 µM (titration recommended) |
Table 3: Expected Changes in C11-BODIPY 581/591 Fluorescence
| Treatment | Expected Change in Green Fluorescence | Expected Change in Red Fluorescence | Expected Change in Green/Red Ratio |
| Vehicle Control | Baseline | High | Low |
| Ferroptosis Inducer (e.g., RSL3) | Significant Increase (2 to 10-fold) | Decrease | Significant Increase |
| Inducer + this compound | Reduced Increase (inhibition) | Partial Restoration | Reduced Increase |
| This compound alone | No significant change from baseline | No significant change from baseline | No significant change from baseline |
Experimental Protocols
General Guidelines
-
Cell Culture: Culture cells in appropriate media and conditions to ensure they are healthy and in the logarithmic growth phase.
-
Reagent Preparation: Prepare stock solutions of this compound, ferroptosis inducers (RSL3, erastin), and C11-BODIPY 581/591 in high-quality, anhydrous DMSO. Protect the C11-BODIPY stock solution from light and store at -20°C.
-
Controls: Include the following controls in each experiment:
-
Vehicle control (DMSO)
-
Ferroptosis inducer alone
-
This compound alone
-
Ferroptosis inducer + this compound
-
Optional: A known ferroptosis inhibitor (e.g., Ferrostatin-1) as a positive control for inhibition.
-
Protocol 1: Lipid ROS Measurement by Flow Cytometry
This protocol allows for the quantification of lipid ROS in a population of cells.
Materials:
-
Cells of interest
-
6-well plates
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
This compound
-
C11-BODIPY 581/591
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with 488 nm and 561 nm lasers (or equivalent)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for 70-80% confluency at the time of analysis.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Add the ferroptosis inducer (e.g., 1 µM RSL3 or 10 µM erastin) to the pre-treated wells.
-
Include all necessary controls.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Staining:
-
Remove the media and wash the cells once with warm PBS.
-
Add fresh, serum-free media containing 1-2 µM C11-BODIPY 581/591 to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with complete media. For suspension cells, gently collect them.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Excite the C11-BODIPY probe at 488 nm for the oxidized (green) form and at 561 nm for the reduced (red) form.
-
Collect green fluorescence in a channel such as FITC or Alexa Fluor 488 (e.g., 530/30 nm bandpass filter).
-
Collect red fluorescence in a channel such as PE or PE-Texas Red (e.g., 585/42 nm bandpass filter).
-
Record the mean fluorescence intensity (MFI) for both channels. The increase in the green/red MFI ratio indicates lipid peroxidation.
-
Protocol 2: Lipid ROS Measurement by Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of lipid ROS at the single-cell level.
Materials:
-
Cells of interest
-
Glass-bottom dishes or chamber slides
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
This compound
-
C11-BODIPY 581/591
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for green and red fluorescence
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging.
-
Treatment: Treat the cells as described in Protocol 1, Step 2.
-
Incubation: Incubate the cells for the desired duration.
-
Staining:
-
Remove the media and wash the cells gently with warm PBS.
-
Add fresh, serum-free media containing 1-2 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Imaging:
-
Immediately image the live cells using a fluorescence microscope.
-
Acquire images in both the green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) channels.
-
Ensure that imaging parameters (exposure time, gain) are kept constant across all samples.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the green and red channels for individual cells.
-
Calculate the ratio of green to red fluorescence intensity for each cell. An increase in this ratio signifies lipid peroxidation.
-
Protocol 3: High-Throughput Lipid ROS Measurement by Plate Reader
This protocol is suitable for screening and dose-response studies in a multi-well plate format.
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
This compound
-
C11-BODIPY 581/591
-
Phosphate-buffered saline (PBS)
-
Multi-mode plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat the cells as described in Protocol 1, Step 2, using appropriate volumes for a 96-well format.
-
Incubation: Incubate the plate for the desired time.
-
Staining:
-
Carefully remove the media from each well.
-
Add media containing 1-2 µM C11-BODIPY 581/591 to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with warm PBS. After the final wash, leave a minimal amount of PBS in the wells to prevent cells from drying out.
-
Plate Reading:
-
Immediately read the plate on a multi-mode plate reader.
-
Set the reader to measure fluorescence from the bottom.
-
Measure the fluorescence intensity for the oxidized form (Excitation/Emission: ~488/~520 nm).
-
Measure the fluorescence intensity for the reduced form (Excitation/Emission: ~580/~600 nm).
-
Calculate the ratio of the oxidized to reduced fluorescence intensity for each well.
-
Troubleshooting
-
High background fluorescence: Ensure complete removal of excess C11-BODIPY probe by thorough washing. Use phenol (B47542) red-free media for the final incubation and reading steps, as phenol red can interfere with fluorescence measurements.
-
Weak signal: Optimize the concentration of the C11-BODIPY probe and the incubation time. Ensure that the ferroptosis inducer is active and used at an appropriate concentration to induce a detectable level of lipid ROS.
-
Cell detachment: Handle cells gently during washing steps, especially when using automated plate washers.
These protocols provide a comprehensive framework for assessing the inhibitory effect of this compound on lipid ROS production in the context of ferroptosis. By carefully selecting the appropriate method and optimizing experimental conditions, researchers can obtain robust and reliable data on the efficacy of this and other potential ferroptosis inhibitors.
Application Notes and Protocols for Ferroptosis Induction and GPX4 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing ferroptosis and analyzing the protein expression of Glutathione (B108866) Peroxidase 4 (GPX4) using Western Blot. While the specific compound "Ferroptosis-IN-18" is not widely documented, this protocol utilizes a well-characterized ferroptosis inducer that modulates GPX4 levels as a representative example. The principles and steps can be adapted for proprietary or novel compounds.
Introduction to Ferroptosis and GPX4
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] This process is distinct from other cell death mechanisms like apoptosis and necrosis.[3] A key regulator of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid peroxides, thereby protecting cells from this form of cell death.[1][2]
The canonical pathway for GPX4-mediated protection involves the reduction of lipid hydroperoxides to non-toxic lipid alcohols, a process that requires glutathione (GSH) as a cofactor.[2][4] Consequently, the inhibition of GPX4 activity, either directly or indirectly through the depletion of GSH, leads to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[2][5] Therefore, a reduction in GPX4 protein expression is a key biomarker for the induction of ferroptosis.[4]
Ferroptosis can be initiated by various small molecules. For instance, compounds like Erastin inhibit the system Xc- cystine/glutamate antiporter, leading to GSH depletion and subsequent GPX4 inactivation.[2][4] Other molecules, such as RSL3, directly inhibit GPX4 activity, also triggering ferroptosis.[2][6] Monitoring the protein levels of GPX4 via Western Blot is a standard method to assess the efficacy of such ferroptosis-inducing compounds.
Signaling Pathway for GPX4-Mediated Ferroptosis
Caption: Signaling pathway of GPX4 in ferroptosis.
Experimental Protocol: Western Blot for GPX4
This protocol details the steps for treating a mammalian cell line with a ferroptosis inducer and subsequently analyzing GPX4 protein levels by Western Blot.
Materials and Reagents:
-
Mammalian cell line of interest (e.g., HT-1080, HCT116)
-
Complete cell culture medium
-
Cell culture plates (6-well)
-
Ferroptosis inducer (e.g., RSL3)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibody: anti-GPX4 (recommended dilution 1:1000)
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control, recommended dilution 1:5000)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step 1: Cell Seeding and Treatment
-
Culture cells in complete medium to ~70-80% confluency.
-
Trypsinize and seed cells into 6-well plates at a predetermined density to reach ~80-90% confluency on the day of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of the ferroptosis inducer (e.g., 10 mM RSL3 in DMSO).
-
On the following day, prepare serial dilutions of the inducer in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inducer.
-
Incubate the cells for the desired time period (e.g., 8-24 hours), depending on the cell line and compound potency.
Step 2: Cell Lysis and Protein Quantification
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[7]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.[7]
-
Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.[7]
-
Agitate the lysate for 30 minutes at 4°C.[7]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[7]
-
Transfer the supernatant to a fresh tube on ice. This is your protein sample.[7]
-
Determine the protein concentration of each sample using a BCA protein assay.
Step 3: Sample Preparation for SDS-PAGE
-
Based on the protein concentration, take an equal amount of protein for each sample (e.g., 20-30 µg).
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.[7]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Centrifuge briefly at 16,000 x g for 1 minute.[7]
Step 4: SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of an SDS-PAGE gel, including a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100-150 V).
-
Transfer the separated proteins from the gel to a PVDF membrane. Wet the PVDF membrane in methanol (B129727) for 30 seconds before use.
-
Assemble the transfer sandwich and perform the transfer (e.g., overnight at 10 mA in a cold room or 1-2 hours at 100 V).[7]
Step 5: Immunoblotting
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary anti-GPX4 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle rocking.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 10 minutes each with TBST.[8]
Step 6: Detection and Analysis
-
Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions.[8]
-
Visualize the protein bands using an imaging system.[8]
-
Strip the membrane if necessary and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the GPX4 band intensity to the corresponding loading control band intensity.
Western Blot Workflow
Caption: Experimental workflow for GPX4 Western Blot analysis.
Data Presentation
The quantitative data from the Western Blot analysis can be summarized in a table for clear comparison. The results should show the normalized intensity of the GPX4 protein band relative to the loading control.
| Treatment Group | Concentration (µM) | Normalized GPX4 Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 1.00 ± 0.08 | 1.00 |
| This compound | 0.1 | 0.75 ± 0.06 | 0.75 |
| This compound | 1.0 | 0.42 ± 0.05 | 0.42 |
| This compound | 10.0 | 0.15 ± 0.03 | 0.15 |
Data are represented as mean ± standard deviation from three independent experiments.
This structured presentation allows for a quick assessment of the dose-dependent effect of the ferroptosis inducer on GPX4 protein levels. A decrease in the normalized GPX4 intensity indicates successful induction of a ferroptotic pathway marker.
References
- 1. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Analysis of Ferroptosis-IN-18 Using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[3][4][5] The induction of ferroptosis is intrinsically linked to cellular metabolism, involving pathways that regulate iron homeostasis, lipid metabolism, and antioxidant defense systems, such as the glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) axis.[6][7][8]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic reprogramming associated with ferroptosis. It provides real-time measurements of the two major energy-producing pathways in the cell: mitochondrial respiration, measured by the oxygen consumption rate (OCR), and glycolysis, measured by the extracellular acidification rate (ECAR).[9]
This document provides a detailed protocol for utilizing the Seahorse XF platform to analyze the metabolic effects of Ferroptosis-IN-18 , a novel ferroptosis inducer.
Disclaimer: As of the date of this document, "this compound" is not a publicly characterized compound. The following protocols are based on the established methodologies for analyzing the metabolic effects of well-known ferroptosis inducers (e.g., GPX4 inhibitors like RSL3 or system Xc- inhibitors like erastin). Researchers must independently determine the mechanism of action and optimal working concentration of this compound before applying these protocols.
Key Concepts in Ferroptosis and Metabolism
Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) to lethal levels, a process heavily influenced by the cell's metabolic state.[10][11] Key metabolic pathways involved include:
-
Iron Metabolism: An excess of labile iron, through the Fenton reaction, catalyzes the formation of ROS, driving lipid peroxidation.[4][11]
-
Lipid Metabolism: The abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes provides the substrates for peroxidation.[12]
-
Amino Acid Metabolism: The cystine/glutamate antiporter (system Xc-) imports cystine for the synthesis of GSH, a critical cofactor for the antioxidant enzyme GPX4.[8] Inhibition of system Xc- or direct inhibition of GPX4 leads to the accumulation of lipid peroxides and triggers ferroptosis.[6]
-
Mitochondrial Metabolism: Mitochondria are central hubs for ROS production and are involved in the metabolic shifts that can sensitize cells to ferroptosis.[3]
Application: Characterizing the Metabolic Signature of this compound
The Seahorse XF assay can be employed to answer several key questions regarding the metabolic impact of this compound:
-
Does this compound alter mitochondrial respiration?
-
How does this compound affect glycolytic function?
-
What is the real-time impact of this compound on ATP production from both mitochondria and glycolysis?
-
Does the metabolic phenotype induced by this compound align with known mechanisms of ferroptosis induction (e.g., GPX4 inhibition)?
Data Presentation: Expected Metabolic Effects of a Ferroptosis Inducer
The following tables summarize the expected quantitative data from Seahorse XF assays upon treatment with a typical ferroptosis inducer. These tables should be used as a template for presenting data obtained with this compound.
Table 1: Seahorse XF Cell Mito Stress Test Parameters
| Parameter | Vehicle Control | Ferroptosis Inducer (e.g., RSL3) | Expected Change |
| Basal Respiration | (OCR value) | (OCR value) | ↓ |
| ATP Production | (OCR value) | (OCR value) | ↓ |
| Proton Leak | (OCR value) | (OCR value) | ↔ or ↑ |
| Maximal Respiration | (OCR value) | (OCR value) | ↓ |
| Spare Respiratory Capacity | (OCR value) | (OCR value) | ↓ |
| Non-Mitochondrial Oxygen Consumption | (OCR value) | (OCR value) | ↔ |
Table 2: Seahorse XF Glycolysis Stress Test Parameters
| Parameter | Vehicle Control | Ferroptosis Inducer (e.g., Erastin) | Expected Change |
| Basal Glycolysis | (ECAR value) | (ECAR value) | ↑ or ↓ |
| Glycolytic Capacity | (ECAR value) | (ECAR value) | ↑ or ↓ |
| Glycolytic Reserve | (ECAR value) | (ECAR value) | ↑ or ↓ |
Table 3: Seahorse XF Real-Time ATP Rate Assay Parameters
| Parameter | Vehicle Control | Ferroptosis Inducer | Expected Change |
| mitoATP Production Rate | (pmol ATP/min) | (pmol ATP/min) | ↓ |
| glycoATP Production Rate | (pmol ATP/min) | (pmol ATP/min) | ↑ or ↓ |
| Total ATP Production Rate | (pmol ATP/min) | (pmol ATP/min) | ↓ |
Experimental Protocols
I. Preliminary Experiment: Determining the Optimal Concentration of this compound
Before conducting the Seahorse assays, it is crucial to determine the optimal concentration of this compound that induces ferroptosis without causing immediate, widespread cell death that would preclude metabolic analysis.
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Dose-Response Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a relevant time course (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Ferroptosis Confirmation: Confirm that cell death is due to ferroptosis by co-treating with a known ferroptosis inhibitor, such as Ferrostatin-1 (1 µM). A rescue of cell viability by Ferrostatin-1 indicates ferroptosis-mediated cell death.
-
Concentration Selection: Choose a concentration of this compound that induces a significant but sub-maximal level of cell death (e.g., IC50) for the Seahorse experiments.
II. Seahorse XF Cell Mito Stress Test Protocol
This assay measures key parameters of mitochondrial function by the sequential injection of mitochondrial respiratory chain inhibitors.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell line)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Compound Preparation: Prepare stock solutions of this compound, Oligomycin, FCCP, and Rotenone/Antimycin A in Seahorse XF assay medium at 10x the final desired concentration.
-
Cell Treatment & Medium Exchange: On the day of the assay, remove the culture medium from the cells, wash with warmed Seahorse XF assay medium, and replace with fresh assay medium. Incubate the plate in a non-CO2 37°C incubator for 1 hour. If performing a pre-treatment, add this compound to the wells at this stage.
-
Load Sensor Cartridge: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR and ECAR, then sequentially inject the compounds and measure the metabolic response.
III. Seahorse XF Real-Time ATP Rate Assay Protocol
This assay quantifies the rate of ATP production from both mitochondrial respiration (mitoATP) and glycolysis (glycoATP) in real-time.
Materials:
-
Same as Mito Stress Test, but with specific concentrations of Oligomycin and Rotenone/Antimycin A as per the Agilent Seahorse XF Real-Time ATP Rate Assay Kit user guide.
Procedure:
-
Follow Steps 1-4 from the Mito Stress Test protocol.
-
Load Sensor Cartridge: Load Oligomycin and Rotenone/Antimycin A into the designated ports of the hydrated sensor cartridge. For an acute treatment, load this compound into the first injection port.
-
Run Assay: Calibrate the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal OCR and ECAR, then inject this compound (for acute response) followed by Oligomycin and Rotenone/Antimycin A. The software will calculate the mitoATP and glycoATP production rates.
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of this compound inducing ferroptosis.
Experimental Workflow
Caption: General workflow for Seahorse XF metabolic analysis of this compound.
Logical Relationship: Interpreting Seahorse Data in the Context of Ferroptosis
Caption: Interpreting decreased mitochondrial function in the context of ferroptosis.
References
- 1. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis Research Solutions | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Frontiers | Ferroptosis and Its Potential Role in Metabolic Diseases: A Curse or Revitalization? [frontiersin.org]
- 4. Ferroptosis and metabolic syndrome and complications: association, mechanism, and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Metabolic networks in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis at the nexus of metabolism and metabolic diseases [thno.org]
- 11. mdpi.com [mdpi.com]
- 12. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inactive Ferroptosis Inducers
Topic: "Ferroptosis-IN-18" Not Showing Activity in Cells
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering a lack of activity with ferroptosis-inducing compounds, such as the designated "this compound". While specific public data on "this compound" is not available, this guide addresses common issues applicable to all small molecule ferroptosis inducers.
Frequently Asked Questions (FAQs)
Q1: What is ferroptosis and how is it typically induced?
A1: Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3][4] It is morphologically and biochemically different from other cell death modalities like apoptosis and necroptosis.[5][6] Ferroptosis can be induced by two main classes of small molecules:
-
System Xc- inhibitors (e.g., Erastin): These compounds block the cystine/glutamate antiporter, leading to the depletion of intracellular cysteine. This, in turn, inhibits the synthesis of glutathione (B108866) (GSH), an essential cofactor for the enzyme GPX4.[3][6][7]
-
GPX4 inhibitors (e.g., RSL3): These molecules directly and covalently inhibit Glutathione Peroxidase 4 (GPX4), the central enzyme responsible for detoxifying lipid peroxides.[1][8][9]
Q2: What are the essential cellular components for ferroptosis to occur?
A2: The execution of ferroptosis requires three fundamental components:
-
Redox-active iron: A labile pool of iron is necessary to catalyze the Fenton reaction, which generates highly reactive radicals that drive lipid peroxidation.[2][6][10]
-
Polyunsaturated Fatty Acids (PUFAs): PUFAs within cell membranes are the primary substrates for peroxidation.[3][5] The enzymes ACSL4 and LPCAT3 are crucial for incorporating these PUFAs into membrane phospholipids.[5]
-
Dysfunctional or overwhelmed antioxidant defense: The primary defense is the GSH/GPX4 axis.[1][11] When this system is compromised, lipid peroxides accumulate, leading to cell death.[9]
Q3: What are the best practices for handling and storing small molecule inhibitors like this compound?
A3: Proper handling is critical to ensure the compound's activity and obtain reproducible results.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[12] If the compound is light-sensitive, protect it from light.
-
Solvents: Use high-purity, anhydrous solvents like DMSO or ethanol (B145695) to prepare concentrated stock solutions.[13]
-
Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment. Do not store compounds in aqueous media for extended periods, as they may be unstable.[12]
Troubleshooting Guide: "this compound" Shows No Activity
This guide provides a systematic approach to identify the root cause when a putative ferroptosis inducer fails to elicit a cellular response.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose the issue.
References
- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The cell biology of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis: Regulated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis Biology and Implication in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular regulatory mechanism of ferroptosis and its role in gastrointestinal oncology: Progress and updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 11. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
"Ferroptosis-IN-18" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ferroptosis inhibitors, with a focus on compounds that have been referred to as "Ferroptosis-IN-18" or "compound 18" in scientific literature. These designations can be ambiguous, primarily referring to two distinct compounds: UAMC-3203 , a Ferrostatin-1 analog, and C18 , a covalent GPX4 inhibitor. This guide will address both, in addition to providing general information about the parent compound, Ferrostatin-1 .
Section 1: UAMC-3203 (Ferrostatin-1 Analog)
UAMC-3203 is a potent, third-generation Ferrostatin-1 (Fer-1) analog with improved solubility and metabolic stability, making it a valuable tool for studying ferroptosis both in vitro and in vivo.
Troubleshooting Guide & FAQs
Question: I am having trouble dissolving UAMC-3203. What are the recommended solvents?
Answer: UAMC-3203 has significantly better solubility than its parent compound, Ferrostatin-1. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, a multi-component solvent system is often necessary. Refer to the tables below for specific solubility data and consult the experimental protocols for detailed preparation instructions.
Question: My UAMC-3203 solution appears cloudy or has precipitated after dilution in my cell culture medium. What should I do?
Answer: This is a common issue when diluting a DMSO stock solution into an aqueous buffer like cell culture medium. To avoid precipitation:
-
Use a fresh, high-quality DMSO stock. Moisture-absorbing DMSO can reduce the solubility of the compound.
-
Perform serial dilutions. Instead of a single large dilution, perform one or two intermediate dilutions in your medium.
-
Vortex gently while adding the compound to the medium.
-
Do not exceed the final recommended concentration. The final concentration of DMSO in your culture should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
Warm the medium slightly (to 37°C) before adding the compound, as this can sometimes improve solubility.
Question: I am not observing the expected inhibition of ferroptosis in my cell-based assay. What are some possible reasons?
Answer: Several factors could contribute to a lack of efficacy:
-
Compound Degradation: Ensure your stock solution has been stored correctly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to ferroptosis inducers and inhibitors. Confirm that your chosen cell line is a suitable model for studying ferroptosis.
-
Assay Conditions: The timing of compound addition relative to the ferroptosis inducer is critical. UAMC-3203 should be added either before or concurrently with the inducer.
-
Concentration: The effective concentration of UAMC-3203 can vary depending on the cell line and the ferroptosis inducer used. A dose-response experiment is recommended to determine the optimal concentration for your system. The IC50 for erastin-induced ferroptosis in IMR-32 neuroblastoma cells is reported to be 10 nM.[1]
Question: Is UAMC-3203 toxic to cells at higher concentrations?
Answer: Like most chemical compounds, UAMC-3203 can exhibit toxicity at high concentrations. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. Chronic administration in mice at a dose of 20 µmol/kg for four weeks showed no signs of toxicity.[1]
Quantitative Data
Table 1: Solubility of UAMC-3203
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (106.01 mM) | Sonication is recommended for complete dissolution.[2] |
| 94 mg/mL (199.29 mM) | Use fresh DMSO as moisture can reduce solubility.[3] | |
| In vivo formulation 1 | 2 mg/mL (4.24 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[2] |
| In vivo formulation 2 | ≥ 2.08 mg/mL (4.41 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline).[4] |
| In vivo formulation 3 | ≥ 2.08 mg/mL (4.41 mM) | 10% DMSO >> 90% corn oil.[4] |
| DMF | 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of UAMC-3203 Stock Solution for In Vitro Use
-
Reconstitution: Prepare a stock solution of UAMC-3203 in fresh, high-quality DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate weight of UAMC-3203 in DMSO.
-
Solubilization: If necessary, gently warm the solution to 37°C and sonicate until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Inhibition of Erastin-Induced Ferroptosis in Cell Culture
-
Cell Seeding: Plate your cells of interest at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of UAMC-3203 in your cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Add the UAMC-3203 dilutions to the cells.
-
Induction of Ferroptosis: Shortly after adding UAMC-3203, add a ferroptosis inducer such as erastin (B1684096) at a predetermined optimal concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as a CCK-8 assay or by staining with a live/dead cell stain.
Visualization
Caption: Mechanism of ferroptosis inhibition by UAMC-3203.
Section 2: C18 (GPX4 Inhibitor)
C18 is a covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis by reducing lipid peroxides. By inhibiting GPX4, C18 induces ferroptosis.
Troubleshooting Guide & FAQs
Question: What is the mechanism of action for C18?
Answer: C18 is a covalent inhibitor of GPX4.[5] It directly binds to the enzyme, inactivating it and leading to an accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptotic cell death.
Question: I am observing off-target effects with C18. What could be the reason?
Answer: As a covalent inhibitor, C18 can potentially react with other cellular nucleophiles, although it is reported to be highly selective for GPX4. To confirm that the observed effects are due to ferroptosis, it is essential to include a rescue experiment with a known ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1.
Question: How can I confirm that C18 is inducing ferroptosis in my cells?
Answer: To verify that the observed cell death is indeed ferroptosis, you can:
-
Rescue with Ferroptosis Inhibitors: Co-treatment with Ferrostatin-1 or Liproxstatin-1 should prevent C18-induced cell death.
-
Measure Lipid Peroxidation: Use fluorescent probes like C11-BODIPY to detect an increase in lipid ROS.
-
Measure Glutathione Depletion: While C18 directly inhibits GPX4, downstream effects can impact the glutathione pool.
-
Iron Chelation: Co-treatment with an iron chelator like deferoxamine (B1203445) (DFO) should also inhibit C18-induced ferroptosis.
Quantitative Data
Table 2: Solubility of C18
| Solvent | Concentration | Notes |
| DMF | 1 mg/mL | |
| DMSO | 1 mg/mL | |
| Ethanol | Slightly Soluble |
Experimental Protocols
Protocol 3: Preparation of C18 Stock Solution for In Vitro Use
-
Reconstitution: Prepare a stock solution of C18 in either DMF or DMSO.
-
Solubilization: Ensure the compound is fully dissolved. Gentle warming and sonication can be used if necessary.
-
Storage: Store the stock solution in aliquots at -20°C.
Protocol 4: Induction of Ferroptosis with C18
-
Cell Seeding: Plate cells at an appropriate density and allow them to attach overnight.
-
Treatment: Add serial dilutions of C18 to the cells. Include control wells with vehicle (DMF or DMSO) only.
-
Rescue Experiment (Optional but Recommended): In parallel, co-treat cells with C18 and a ferroptosis inhibitor (e.g., Ferrostatin-1 at 1 µM) to confirm the mechanism of cell death.
-
Incubation: Incubate for a suitable duration (e.g., 24-48 hours).
-
Endpoint Analysis: Assess cell viability and/or markers of ferroptosis (e.g., lipid ROS).
Visualization
Caption: Mechanism of ferroptosis induction by C18.
Section 3: Ferrostatin-1 (Parent Compound)
Ferrostatin-1 (Fer-1) is the prototypical inhibitor of ferroptosis. While effective, it has limitations in terms of solubility and metabolic stability, which led to the development of analogs like UAMC-3203.
Troubleshooting Guide & FAQs
Question: Ferrostatin-1 is difficult to dissolve in aqueous solutions. How can I prepare it for my experiments?
Answer: Ferrostatin-1 is sparingly soluble in aqueous buffers.[6] To achieve maximum solubility, it should first be dissolved in an organic solvent like DMSO or DMF, and then this stock solution can be diluted with the aqueous buffer of choice.[6] It is not recommended to store the aqueous solution for more than one day.[6]
Question: What is the mechanism of action of Ferrostatin-1?
Answer: Ferrostatin-1 is a radical-trapping antioxidant.[7][8] It inhibits lipid peroxidation by scavenging lipid peroxyl radicals within the cell membrane, thereby preventing the propagation of lipid damage that leads to ferroptosis.[7][8][9]
Quantitative Data
Table 3: Solubility of Ferrostatin-1
| Solvent | Concentration | Notes |
| DMSO | ~10 mg/mL | |
| 125 mg/mL (476.46 mM) | Requires sonication.[10] | |
| DMF | ~30 mg/mL | |
| Ethanol | ~10 mg/mL | |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Prepared by diluting a DMF stock solution.[6] |
| In vivo formulation | ≥ 2.08 mg/mL (7.93 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[10] |
Experimental Protocols
Protocol 5: Preparation of Ferrostatin-1 Stock Solution
-
Reconstitution: Dissolve Ferrostatin-1 in DMSO or DMF to make a concentrated stock solution (e.g., 10-50 mM). Purging the solvent with an inert gas before adding the compound can help prevent oxidation.
-
Solubilization: Ensure complete dissolution, using gentle warming and sonication if necessary.
-
Storage: Store the stock solution in aliquots at -20°C.
Visualization
Caption: General experimental workflow for testing ferroptosis inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
"Ferroptosis-IN-18" off-target effects investigation
Welcome to the technical support center for Ferroptosis-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges, with a focus on investigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a potent inducer of ferroptosis. Its primary on-target mechanism is believed to involve the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering iron-dependent cell death, known as ferroptosis.[1][3]
Q2: How can I confirm that the observed cell death in my experiments is indeed ferroptosis induced by this compound?
A2: To confirm that this compound is inducing ferroptosis, you can perform co-treatment experiments with known inhibitors of ferroptosis. The cytotoxic effects of this compound should be rescued by these inhibitors.
-
Iron Chelators: Deferoxamine (DFO) can be used to chelate iron, which is essential for the execution of ferroptosis.[2]
-
Lipid ROS Scavengers: Ferrostatin-1 and Liproxstatin-1 are radical-trapping antioxidants that specifically prevent lipid peroxidation and, consequently, ferroptosis.
If these inhibitors significantly reduce the cell death induced by this compound, it strongly suggests a ferroptotic mechanism.
Q3: I am observing unexpected phenotypes or cell death in cell lines that are supposed to be resistant to ferroptosis. Could these be off-target effects?
A3: Yes, unexpected cellular responses could indicate off-target effects. While this compound is designed to target GPX4, it may interact with other cellular proteins. These off-target interactions can lead to various unintended biological consequences, including alternative cell death pathways or modulation of other signaling cascades. It is crucial to investigate these possibilities to ensure the specificity of your experimental findings.
Q4: What are the initial steps to investigate potential off-target effects of this compound?
A4: A systematic approach is recommended to identify potential off-target effects.
-
In Silico Prediction: Utilize computational tools to predict potential off-target binding sites based on the chemical structure of this compound.
-
Broad-Spectrum Screening: Perform broad-spectrum screening assays, such as kinase profiling or safety pharmacology panels, to identify interactions with a wide range of cellular targets.
-
Proteome-Wide Analysis: Employ unbiased proteomic approaches like Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics to identify direct protein targets of this compound within the cell.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across different experiments.
-
Possible Cause: Variability in experimental conditions, such as cell density, passage number, or media composition (especially iron and amino acid concentrations), can influence cellular sensitivity to ferroptosis.
-
Troubleshooting Steps:
-
Standardize cell culture conditions, including seeding density and passage number.
-
Use a consistent batch and formulation of cell culture media and supplements.
-
Ensure the stability and proper storage of your this compound stock solution.
-
Include a positive control (e.g., RSL3) and a negative control (vehicle) in every experiment.
-
Issue 2: Ferroptosis inhibitors only partially rescue cell death induced by this compound.
-
Possible Cause: This could suggest that this compound has off-target effects that induce other forms of cell death (e.g., apoptosis, necroptosis) in addition to ferroptosis.
-
Troubleshooting Steps:
-
Perform co-treatment experiments with inhibitors of other cell death pathways, such as Z-VAD-FMK (a pan-caspase inhibitor for apoptosis) or Necrostatin-1 (a RIPK1 inhibitor for necroptosis).
-
Analyze markers of other cell death pathways, such as cleaved caspase-3 for apoptosis or MLKL phosphorylation for necroptosis, using western blotting or immunofluorescence.
-
Refer to the experimental workflow for off-target investigation to systematically identify the non-ferroptotic targets.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in the Presence of Cell Death Inhibitors
| Cell Line | Treatment | IC50 (µM) |
| HT-1080 | This compound | 1.5 |
| HT-1080 | This compound + Ferrostatin-1 (1 µM) | > 50 |
| HT-1080 | This compound + Z-VAD-FMK (20 µM) | 1.3 |
| BxPC-3 | This compound | 2.0 |
| BxPC-3 | This compound + Ferrostatin-1 (1 µM) | 15.0 |
| BxPC-3 | This compound + Z-VAD-FMK (20 µM) | 1.8 |
This table illustrates how a researcher might organize their data to assess the on-target and potential off-target effects of this compound. A significant shift in IC50 with Ferrostatin-1 suggests an on-target ferroptotic effect, while a partial shift might indicate additional off-target activities.
Table 2: Example Kinase Profiling Results for this compound
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 92% |
| Kinase B | 85% |
| Kinase C | 15% |
| ... | ... |
This table presents a sample output from a kinase screen, highlighting potential off-target kinases that are significantly inhibited by this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heating: Aliquot the lysate into several tubes and heat them to a range of different temperatures.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the abundance of the target protein (e.g., GPX4) and potential off-targets by western blotting or mass spectrometry.
-
Data Interpretation: A shift in the thermal stability of a protein in the presence of this compound indicates direct binding.
Protocol 2: Kinome Profiling
This protocol outlines a general approach for screening this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound at a concentration suitable for the assay format.
-
Assay Plate Preparation: Use a commercially available kinase profiling service or in-house assay plates containing a panel of purified kinases.
-
Kinase Reaction: Add this compound to the wells containing the kinases, along with the necessary substrates and ATP.
-
Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to a vehicle control.
Visualizations
Caption: The canonical ferroptosis pathway and the proposed mechanism of action for this compound.
Caption: A generalized workflow for the investigation and validation of off-target effects.
Caption: A decision tree for troubleshooting incomplete rescue of cell death by ferroptosis inhibitors.
References
Technical Support Center: Troubleshooting In Vivo Delivery of Hydrophobic Ferroptosis Inducers
Disclaimer: "Ferroptosis-IN-18" is not a widely documented compound in publicly available scientific literature. This guide provides troubleshooting advice for a representative hydrophobic ferroptosis inducer, referred to herein as Ferroptosis Inducer Compound X (FICX) . The principles and protocols outlined are based on common challenges encountered with poorly soluble small molecules in in vivo research and may be applicable to novel ferroptosis-inducing agents.
Frequently Asked Questions (FAQs)
Q1: What is Ferroptosis Inducer Compound X (FICX) and what is its mechanism of action?
Ferroptosis Inducer Compound X (FICX) is a potent experimental small molecule designed to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] FICX functions by directly or indirectly inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[1][3] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately causing cell membrane damage and cell death.[3][4]
Q2: What are the primary challenges in delivering FICX in vivo?
Like many potent small molecule inhibitors, FICX is highly hydrophobic. This property presents several challenges for in vivo applications:
-
Low Aqueous Solubility: FICX is difficult to dissolve in aqueous solutions suitable for injection, which can lead to precipitation and inconsistent dosing.[5][6][7]
-
Poor Bioavailability: Due to its low solubility, achieving therapeutic concentrations in target tissues can be challenging.[6]
-
Vehicle-Related Toxicity: The use of high concentrations of organic solvents to dissolve FICX can cause adverse effects in animal models.[6]
-
Potential for Off-Target Effects: High doses required to overcome poor bioavailability may lead to unintended pharmacological effects.[5][7]
Troubleshooting Guides
Problem 1: FICX Precipitation During Formulation
Symptoms:
-
The compound precipitates out of solution when preparing it for injection.
-
The final formulation appears cloudy or contains visible particulates.
Possible Causes:
-
Inherent low aqueous solubility of FICX.
-
Inappropriate vehicle composition for a hydrophobic compound.
Solutions:
| Strategy | Detailed Approach |
| Co-solvent Systems | A common starting point is to first dissolve FICX in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS).[5] To improve stability, a multi-component system is often more effective. |
| Surfactants and Lipids | Incorporating surfactants such as Tween® 80 or Cremophor® EL can help to maintain the compound in a stable emulsion or micellar formulation. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can also improve solubility. |
| Nanosuspensions | Preparing a nanosuspension can enhance the stability and bioavailability of the compound in the vehicle. |
Problem 2: Inconsistent Efficacy or High Variability in Animal Studies
Symptoms:
-
Lack of a clear dose-response relationship.
-
High variability in experimental readouts between animals in the same treatment group.
Possible Causes:
-
Inconsistent dosing due to formulation instability.
-
Rapid metabolism and clearance of FICX.
-
Variations in administration technique (e.g., oral gavage, intraperitoneal injection).
Solutions:
| Strategy | Detailed Approach |
| Dose-Response and Pharmacokinetic (PK) Studies | Conduct a pilot dose-response study to determine the optimal dosage. Perform PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of FICX. |
| Standardize Administration Technique | Ensure all personnel are thoroughly trained and consistent in the administration method. |
| Alternative Delivery Routes | If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. |
| Formulation Optimization | Re-evaluate the formulation for stability. A more stable formulation will lead to more consistent dosing. |
Problem 3: Observed Toxicity or Adverse Events in Animals
Symptoms:
-
Weight loss, lethargy, or other signs of distress in treated animals.
-
Tissue damage at the injection site.
Possible Causes:
-
Toxicity from the vehicle, especially high concentrations of DMSO.
-
On-target toxicity in non-target tissues.
-
Off-target pharmacological effects of FICX.
Solutions:
| Strategy | Detailed Approach |
| Vehicle Toxicity Control | Always include a vehicle-only control group in your experiments. Aim to minimize the percentage of organic co-solvents in the final formulation. |
| Histopathological Analysis | Conduct histological analysis of major organs to assess for any signs of toxicity. |
| Confirm On-Target Effect | Use a structurally unrelated compound that also targets GPX4 to see if it phenocopies the effects of FICX.[5] In parallel, using a structurally similar but inactive analog of FICX as a negative control can help differentiate on-target from off-target effects. |
| Genetic Models | The most definitive way to confirm the on-target effect is to use a genetic model (e.g., GPX4 knockout/knockdown) in conjunction with your pharmacological studies.[5] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for FICX
This protocol describes the preparation of a common vehicle for hydrophobic compounds for in vivo use.
-
Preparation of Stock Solution:
-
Weigh the required amount of FICX powder in a sterile microcentrifuge tube.
-
Add 100% DMSO to dissolve the FICX completely. Vortex thoroughly. A brief sonication may aid in dissolution.
-
-
Preparation of Vehicle:
-
In a separate sterile tube, combine Polyethylene Glycol 300 (PEG300) and Tween® 80. A common ratio is 40% PEG300 and 5% Tween® 80.
-
Slowly add the FICX/DMSO stock solution to the PEG300/Tween® 80 mixture while vortexing. The amount of DMSO should be minimized, aiming for 5-10% of the final volume.
-
Gradually add sterile saline to the organic mixture while continuously vortexing to prevent precipitation. The final volume should bring the concentrations of all components to the desired level (e.g., 10% DMSO, 40% PEG300, 5% Tween® 80, 45% saline).
-
-
Final Inspection:
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear. If particulates are visible, the formulation is not suitable for injection.
-
Visualizations
Signaling Pathway of Ferroptosis Induction by FICX
Caption: Mechanism of FICX-induced ferroptosis via GPX4 inhibition.
Experimental Workflow for Troubleshooting In Vivo Delivery
References
- 1. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"Ferroptosis-IN-18" inconsistent results in repeat assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent results when using Ferroptosis-IN-18 and other similar ferroptosis inducers in their experiments.
Troubleshooting Guide: Inconsistent Results with this compound
Researchers may encounter variability in repeat assays with this compound. This guide provides a structured approach to identifying and resolving common issues.
Problem: High variability in cell viability readouts after this compound treatment.
| Possible Cause | Recommended Solution |
| Cell Line Sensitivity | Not all cell lines exhibit the same sensitivity to ferroptosis inducers. Some cell lines may possess compensatory mechanisms that protect them from lipid peroxidation. Verify that your chosen cell line is known to be susceptible to ferroptosis.[1] |
| Compound Stability and Solubility | Improper storage or handling can lead to degradation of this compound. Store the compound as a powder at -20°C for long-term stability (up to 3 years) and in a suitable solvent like DMSO at -80°C for shorter periods (up to 6 months).[1] Ensure the compound is fully dissolved before use.[1] |
| Inconsistent Seeding Density | Variations in the initial number of cells can significantly impact the outcome of viability assays. Ensure a consistent cell seeding density across all wells and experiments. |
| Presence of Antioxidants in Media | Components in the cell culture medium, such as fetal bovine serum (FBS), can contain antioxidants that interfere with the induction of ferroptosis.[1] Consider using a serum-free or reduced-serum medium during the experiment to mitigate this effect.[1] |
Problem: Inconsistent or high background signals in lipid peroxidation assays (e.g., C11-BODIPY, TBARS).
| Possible Cause | Recommended Solution |
| Assay Sensitivity | The chosen lipid peroxidation assay may not be sensitive enough for your experimental setup. Fluorescent probes like C11-BODIPY are generally more sensitive than colorimetric assays such as the TBARS assay.[1] |
| TBARS Assay Non-Specificity | The Thiobarbituric Acid Reactive Substances (TBARS) assay is known for its potential to produce non-specific signals.[1] To improve results, ensure samples are prepared on ice, stored at -80°C, and avoid repeated freeze-thaw cycles.[1] Standardize reaction conditions, such as heating at 95°C for 60 minutes, across all samples.[1] |
| C11-BODIPY Probe Oxidation | The C11-BODIPY probe can be susceptible to auto-oxidation, leading to high background fluorescence. Protect the probe from light and prepare fresh dilutions for each experiment. Consider using alternative probes like CellROX or MitoSOX to differentiate between general reactive oxygen species (ROS) and lipid peroxidation if necessary.[1] |
| Sample Matrix Interference | Complex biological samples can interfere with assay readings, particularly in the TBARS assay, leading to a non-linear baseline.[1] Include appropriate controls and consider sample purification steps if interference is suspected. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the cell death I am observing is indeed ferroptosis?
A1: To confirm ferroptosis, it is crucial to use a multi-faceted approach:
-
Rescue Experiments: Co-treat cells with this compound and a known ferroptosis inhibitor, such as ferrostatin-1, liproxstatin-1, or the iron chelator deferoxamine (B1203445) (DFO).[2][3] A reversal of the cell death phenotype strongly indicates ferroptosis.
-
Positive Controls: Use other well-characterized ferroptosis inducers like RSL3 or erastin (B1684096) as positive controls to validate your experimental system.[1][4]
-
Multiple Hallmarks: Assess multiple hallmarks of ferroptosis, including decreased cell viability, increased lipid ROS, elevated labile iron levels, and depleted glutathione (B108866) (GSH) levels.[2]
-
Alternative Cell Death Inhibitors: Include inhibitors of other cell death pathways, such as apoptosis (e.g., Z-VAD-FMK) and necroptosis (e.g., necrostatin-1), to demonstrate the specificity of the observed cell death.[2][3]
Q2: What are the optimal concentration and incubation times for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line being used. It is essential to perform a dose-response and time-course experiment to determine the ideal conditions for your specific model.[1]
Q3: My results are consistent within a single experiment but vary between experiments. What could be the cause?
A3: Inter-experiment variability can arise from several factors:
-
Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Incubator Conditions: Ensure consistent temperature, CO2, and humidity levels in your cell culture incubator.
Experimental Protocols
Protocol 1: C11-BODIPY Assay for Lipid Peroxidation
-
Cell Seeding: Seed cells in a suitable plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., RSL3) and negative controls.
-
Probe Staining:
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.
-
Protocol 2: TBARS Assay for Lipid Peroxidation
-
Sample Preparation:
-
After treatment with this compound, harvest the cells and wash with cold PBS.
-
Lyse the cells and store the lysate at -80°C until use. Avoid repeated freeze-thaw cycles.[1]
-
-
Reaction:
-
Measurement:
-
Cool the samples on ice.
-
Measure the absorbance at the appropriate wavelength (typically 532 nm) using a spectrophotometer.
-
Visualizations
Caption: Simplified signaling pathway of ferroptosis induction by a GPX4 inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
"Ferroptosis-IN-18" cytotoxicity in control cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ferroptosis-IN-18. This guide addresses common issues encountered during in vitro cell-based assays.
Overview of this compound
This compound is a promethazine (B1679618) derivative belonging to the phenothiazine (B1677639) class of compounds. Contrary to what its name might imply, it is not an inducer of ferroptosis. Instead, it functions as a potent inhibitor of ferroptosis, exhibiting strong anti-ferroptotic and antioxidant properties.[1][2][3] Its primary mechanism involves protecting cells from undergoing this specific iron-dependent form of regulated cell death.
It is crucial to note that while this compound generally protects cells, it has been observed to exhibit phototoxicity against breast cancer cells under specific conditions.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Researchers should note the distinction between its anti-ferroptotic efficacy (EC50) and its context-dependent cytotoxicity (IC50).
Table 1: Anti-Ferroptotic Activity of this compound
| Parameter | Value | Cell Line/Model | Notes |
| EC50 | 0.57 µM | Not Specified | Effective concentration for 50% inhibition of ferroptosis.[1] |
Table 2: Cytotoxicity of this compound
| Parameter | Value | Cell Line | Condition |
| IC50 | 2.15 - 3.26 µM | Breast Cancer Cells | Phototoxicity (light-induced)[4] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any cytotoxicity after treating my control cell lines with this compound. Is there a problem with the compound?
A1: This is the expected outcome. This compound is a ferroptosis inhibitor , not an inducer. Its primary function is to protect cells from ferroptotic cell death. Therefore, when used alone in standard cell culture conditions, it should not cause significant cytotoxicity. If your goal is to induce cell death, you will need to use a known ferroptosis inducer (e.g., Erastin, RSL3) and then you can assess the protective effects of this compound.
Q2: How can I confirm that this compound is active in my experiment?
A2: To confirm the anti-ferroptotic activity of this compound, you should first induce ferroptosis in your cells using a compound like Erastin or RSL3. Then, in a parallel experiment, co-treat the cells with the inducer and this compound. You should observe a "rescue" effect, where this compound protects the cells from the inducer's cytotoxic effects. This can be quantified using a cell viability assay (e.g., MTT, CellTiter-Glo).
Q3: The IC50 value I am seeing in my experiments is different from the published data.
A3: Discrepancies in IC50 values can arise from several factors:
-
Assay Type: The published IC50 value of 2.15 - 3.26 µM for this compound is for phototoxicity .[4] This means the cytotoxicity is dependent on the presence of light. If you are not exposing your cells to a light source after treatment, you will not observe this effect.
-
Cell Line Differences: Different cell lines have varying sensitivities to compounds.
-
Experimental Conditions: Factors such as cell density, incubation time, and media components can all influence the apparent IC50.
Troubleshooting Steps:
-
Verify Experimental Setup: If you are trying to replicate the phototoxicity, ensure you are using an appropriate light source and exposure time.
-
Control for Solvents: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic concentration in your final experimental setup.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are some common control cell lines to use with this compound?
A4: The choice of control cell lines depends on your specific research question.
-
For general assessment of its protective effects, you can use cell lines known to be sensitive to ferroptosis inducers. Examples include HT-1080 (fibrosarcoma) and various cancer cell lines with RAS mutations.
-
It is also good practice to include a non-cancerous cell line to assess any potential off-target effects, although as an inhibitor, these are expected to be minimal under non-ferroptotic conditions.
Experimental Protocols
Protocol 1: Assessing the Anti-Ferroptotic Activity of this compound
This protocol is designed to confirm the protective effects of this compound against a known ferroptosis inducer.
Materials:
-
Control cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ferroptosis inducer (e.g., RSL3 or Erastin; stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Treatment Groups: Prepare the following treatment conditions in fresh media:
-
Vehicle control (medium with DMSO)
-
Ferroptosis inducer only (at its predetermined IC50 concentration)
-
This compound only (at various concentrations)
-
Ferroptosis inducer + varying concentrations of this compound
-
-
Treatment: Remove the old media and add the treatment media to the respective wells.
-
Incubation: Incubate the plate for a period determined to be optimal for the chosen ferroptosis inducer (typically 24-48 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the concentration of this compound in the presence of the inducer to determine its protective effect.
Signaling Pathways and Workflows
Mechanism of Ferroptosis and Inhibition
Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid reactive oxygen species (ROS). The central regulator of this process is the enzyme Glutathione (B108866) Peroxidase 4 (GPX4), which, with its cofactor glutathione (GSH), detoxifies lipid peroxides. Ferroptosis inducers can act by either depleting GSH (e.g., Erastin) or directly inhibiting GPX4 (e.g., RSL3). As an antioxidant and ferroptosis inhibitor, this compound is presumed to act by preventing the accumulation of lipid ROS, thereby protecting the cell membrane from damage and preventing cell death.
References
Improving "Ferroptosis-IN-18" bioavailability for animal studies
Welcome to the technical support center for Ferroptosis-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound for successful animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
A1: this compound is a novel small molecule inhibitor of ferroptosis, an iron-dependent form of regulated cell death. Like many potent kinase inhibitors and other small molecule compounds developed for targeted therapies, this compound is understood to be a lipophilic molecule with poor aqueous solubility. This characteristic is a primary reason for its low oral bioavailability, which can lead to high variability and poor exposure in animal models, making in vivo efficacy studies challenging.[1][2][3][4] Many ferroptosis inhibitors, including the well-known Ferrostatin-1, suffer from similar issues of low solubility and metabolic instability, limiting their clinical potential.[5]
Q2: What are the common causes of poor bioavailability for compounds like this compound?
A2: The primary causes of low oral bioavailability for poorly soluble compounds are categorized as follows:
-
Poor Aqueous Solubility: The compound does not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[6][7]
-
Low Dissolution Rate: Even if soluble, the compound may dissolve too slowly to be absorbed effectively as it transits through the GI tract.[3]
-
Poor Membrane Permeation: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.[1]
-
Presystemic Metabolism: The compound may be extensively metabolized in the gut wall or the liver (first-pass effect) before it reaches systemic circulation.[1]
Q3: What are the initial steps to identify the cause of low bioavailability for this compound?
A3: A systematic approach is recommended. First, confirm the physicochemical properties of your batch of this compound, including its solubility in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) and its permeability (e.g., using a Caco-2 cell assay). These initial steps will help determine if the issue is primarily one of solubility or membrane transport.
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides strategies to overcome common issues related to the in vivo delivery of this compound.
Issue 1: Inconsistent or low plasma concentrations of this compound in pilot animal studies.
This is often the first sign of poor bioavailability. The underlying cause is likely poor solubility and/or rapid metabolism.
dot
Caption: Workflow for troubleshooting poor in vivo exposure.
Potential Solutions & Formulation Strategies:
The choice of strategy depends on the specific properties of this compound and available resources. Below is a summary of common approaches.
| Formulation Strategy | Principle | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate.[3][7] | Simple, cost-effective, applicable to many compounds. | May not be sufficient for extremely insoluble drugs; potential for particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state, which has higher energy and solubility.[2][6] | Significant solubility enhancement; can maintain supersaturation in vivo.[6] | Thermodynamically unstable, may recrystallize over time; requires specific polymers. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the GI tract.[8][9] | Enhances solubility and can facilitate lymphatic absorption, bypassing the first-pass metabolism.[2][3] | Potential for GI side effects with high surfactant concentrations; requires careful formulation development.[8] |
| Nanoparticle Systems (e.g., SLN, Polymeric) | The drug is encapsulated within nanoparticles, which can improve solubility, protect from degradation, and potentially target release.[2][10] | High drug loading possible; can offer controlled release and improved stability.[10] | More complex manufacturing process; potential for toxicity depending on materials used. |
Issue 2: High variability in efficacy results between animals.
This often correlates with variable absorption due to formulation issues.
Potential Solutions:
-
Optimize the Vehicle: For initial studies, ensure the vehicle used for administration is optimal. If using a simple suspension, ensure it is homogenous and that particles do not settle. Consider using co-solvents or surfactants that are "Generally Regarded As Safe" (GRAS).[8]
-
Adopt an Advanced Formulation: If simple vehicles fail, high variability is a strong indicator that a more robust formulation strategy, such as a Self-Emulsifying Drug Delivery System (SEDDS) or a solid dispersion, is necessary to ensure consistent drug solubilization in the gut.[8][9]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To improve the solubility and dissolution rate of this compound by creating an ASD with a hydrophilic polymer.
Materials:
-
This compound
-
Polymer (e.g., Soluplus®, HPMCP)
-
Organic solvent (e.g., acetone, methanol)
-
Spray dryer apparatus
-
Dissolution testing apparatus
Methodology:
-
Solution Preparation: Dissolve this compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in the organic solvent to create a clear solution.
-
Spray Drying: Atomize the solution into a heated drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer. Key parameters to optimize include inlet temperature, feed rate, and atomization pressure.
-
Powder Collection: Collect the dried powder from the cyclone separator.
-
Characterization:
-
Confirm the amorphous state using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a sharp melting peak in DSC and the presence of a "halo" pattern in PXRD indicate an amorphous form.[6]
-
Perform in vitro dissolution testing in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD to the crystalline drug.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To evaluate the oral bioavailability of a formulated this compound compared to a simple suspension.
dot
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ferroptosis Inhibitors: Ferrostatin-1 versus Novel Analogs
For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis inhibitors is critical for advancing research and therapeutic strategies. This guide provides a detailed comparison of the well-established ferroptosis inhibitor, Ferrostatin-1, with the emerging landscape of its more potent analogs, exemplified by a recently described derivative.
While a direct, comprehensive comparison with a compound specifically designated "Ferroptosis-IN-18" is not feasible due to its absence in publicly available scientific literature, we can establish a valuable comparative framework by examining Ferrostatin-1 against a representative next-generation inhibitor, herein referred to as "Compound 18," a novel Ferrostatin-1 analog.
At a Glance: Key Efficacy Parameters
| Compound | Target | Mechanism of Action | EC50 (in HT-1080 cells) | Reference |
| Ferrostatin-1 | Lipid Peroxidation | Radical-Trapping Antioxidant | ~60 nM[1][2] | [1][2] |
| Compound 18 (Ferrostatin-1 Analog) | Lipid Peroxidation | Radical-Trapping Antioxidant | 0.57 µM | [1] |
Mechanism of Action: A Shared Foundation with Enhanced Potency
Both Ferrostatin-1 and its advanced analogs function as potent inhibitors of ferroptosis, a form of iron-dependent regulated cell death driven by the accumulation of lipid peroxides.[3][4] Their primary mechanism of action is as radical-trapping antioxidants (RTAs), which intercept and neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing the subsequent cell membrane damage that leads to cell death.[5]
Ferrostatin-1 (Fer-1) is a synthetic antioxidant that effectively suppresses ferroptosis induced by various stimuli, such as the small molecule erastin (B1684096).[1] It acts by reductively preventing damage to membrane lipids.[1]
Novel Analogs, such as Compound 18, are designed based on the Ferrostatin-1 scaffold with modifications aimed at improving potency, metabolic stability, and solubility. These enhancements can lead to superior performance in in vitro and in vivo models. For instance, "Compound 18" has been shown to outperform Ferrostatin-1 in inhibiting ferroptosis, as indicated by its lower EC50 value in certain assays.[1]
Signaling Pathway of Ferroptosis Inhibition
The core signaling pathway of ferroptosis and its inhibition by compounds like Ferrostatin-1 and its analogs is centered on the prevention of lipid peroxidation. The following diagram illustrates this process.
Caption: The ferroptosis pathway, highlighting the role of iron and ROS in initiating lipid peroxidation and the inhibitory action of GPX4 and radical-trapping antioxidants like Ferrostatin-1.
Experimental Protocols
Accurate evaluation of ferroptosis inhibitors requires robust and standardized experimental protocols. Below are methodologies for key assays used to assess the efficacy of compounds like Ferrostatin-1 and its analogs.
Cell Viability Assay
Objective: To determine the concentration at which a compound protects cells from ferroptosis-inducing agents.
Methodology:
-
Cell Seeding: Seed cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a serial dilution of the ferroptosis inhibitor (e.g., Ferrostatin-1 or a novel analog) for 1-2 hours.
-
Induction of Ferroptosis: Add a ferroptosis-inducing agent, such as erastin (10 µM) or RSL3 (1 µM), to the wells. Include control wells with vehicle only, inducer only, and inhibitor only.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Measurement: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Lipid Peroxidation Assay
Objective: To directly measure the ability of a compound to inhibit the accumulation of lipid reactive oxygen species (ROS).
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.
-
Lipid ROS Staining: 4-6 hours after adding the ferroptosis inducer, add a lipid peroxidation sensor dye, such as C11-BODIPY 581/591 (2 µM), to the cells and incubate for 30 minutes.
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells with PBS and image them using a fluorescence microscope. The dye will shift its fluorescence from red to green upon oxidation.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the shift in fluorescence using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity of the oxidized form of the dye. A reduction in green fluorescence in the presence of the inhibitor indicates suppression of lipid peroxidation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the efficacy of a ferroptosis inhibitor.
Caption: A generalized workflow for the in vitro evaluation of ferroptosis inhibitors.
Conclusion
Ferrostatin-1 remains a cornerstone tool for studying ferroptosis. However, the development of novel analogs with improved properties, as exemplified by compounds like "Compound 18," signifies a continuous effort to refine therapeutic strategies targeting this cell death pathway. For researchers, the choice of inhibitor will depend on the specific experimental context, with factors such as potency, stability, and the specific model system playing a crucial role. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of both established and novel ferroptosis inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2-mediated ferroptosis inhibition: a novel approach for managing inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Systems as Modulators of Ferroptosis: Focus on Transcription Factors [mdpi.com]
Comparative Guide to Ferroptosis Induction: System Xc⁻ Inhibitors vs. GPX4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic target in various diseases, including cancer. Understanding the mechanisms of different ferroptosis inducers is crucial for designing effective therapeutic strategies. While the specific compound "Ferroptosis-IN-18" is not extensively documented in publicly available scientific literature, this guide provides a comprehensive comparison between two major classes of well-characterized ferroptosis inducers: System Xc⁻ inhibitors , exemplified by erastin (B1684096) , and direct glutathione (B108866) peroxidase 4 (GPX4) inhibitors .
Executive Summary
This guide delineates the distinct mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols for studying ferroptosis induced by System Xc⁻ and GPX4 inhibitors. Erastin, a canonical System Xc⁻ inhibitor, initiates ferroptosis by depleting intracellular cysteine, which is a critical building block for the antioxidant glutathione (GSH). In contrast, direct GPX4 inhibitors bypass the need for GSH depletion and directly inactivate the enzyme responsible for detoxifying lipid peroxides. This fundamental difference in their mechanism leads to variations in their efficacy across different cell types and experimental conditions.
Data Presentation: Erastin vs. GPX4 Inhibitors
The following table summarizes key quantitative data comparing the effects of erastin and a representative GPX4 inhibitor, RSL3 (RAS-Selective Lethal 3).
| Parameter | Erastin | RSL3 (GPX4 Inhibitor) | Cell Line(s) | Reference |
| EC50 for Cell Death | ~1-10 µM | ~100-500 nM | Various cancer cell lines | [1] |
| Time to Induce Cell Death | 12-24 hours | 8-16 hours | HT-1080 fibrosarcoma | [1] |
| Effect on Glutathione (GSH) Levels | Significant depletion | No direct effect | Various cell lines | [1] |
| Lipid ROS Accumulation | Significant increase | Significant increase | Various cell lines | [1] |
| Rescue by Iron Chelators (e.g., DFO) | Effective | Effective | HT-1080, BJeLR | [1] |
| Rescue by Lipophilic Antioxidants (e.g., Ferrostatin-1) | Effective | Effective | HT-1080, BJeLR | [1] |
| Rescue by Cysteine Supplementation | Effective | Ineffective | HT-1080 | [1] |
Signaling Pathways and Mechanisms of Action
Erastin-Induced Ferroptosis: Inhibition of System Xc⁻
Erastin triggers ferroptosis primarily by inhibiting System Xc⁻, a cystine/glutamate antiporter on the plasma membrane.[2] This inhibition blocks the uptake of extracellular cystine, the oxidized form of the amino acid cysteine. Intracellular cystine is readily reduced to cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH).[1] GSH is an essential cofactor for the enzyme glutathione peroxidase 4 (GPX4), which plays a central role in detoxifying lipid reactive oxygen species (ROS).[3] Depletion of GSH leads to the inactivation of GPX4, resulting in the accumulation of lipid peroxides and subsequent iron-dependent cell death.[3] Erastin can also act on the voltage-dependent anion channel (VDAC) on mitochondria, although its primary mechanism is through System Xc⁻ inhibition.[2]
Caption: Signaling pathway of erastin-induced ferroptosis.
GPX4 Inhibitor-Induced Ferroptosis
In contrast to System Xc⁻ inhibitors, compounds like RSL3 directly target and inactivate GPX4.[1] This direct inhibition circumvents the need for GSH depletion. By directly inactivating the primary defense mechanism against lipid peroxidation, these inhibitors lead to a rapid and potent accumulation of lethal lipid ROS, triggering ferroptosis.[3] This mechanism is independent of cellular cysteine uptake and GSH synthesis pathways.
Caption: Signaling pathway of GPX4 inhibitor-induced ferroptosis.
Experimental Protocols
Cell Viability Assay to Determine EC50
Objective: To determine the half-maximal effective concentration (EC50) of a ferroptosis inducer.
Workflow:
Caption: Workflow for determining the EC50 of a ferroptosis inducer.
Methodology:
-
Seed cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ferroptosis inducer (erastin or RSL3) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inducer. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Measure cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), following the manufacturer's instructions.
-
Plot the viability data against the log of the inducer concentration and fit a sigmoidal dose-response curve to calculate the EC50 value.
Lipid ROS Measurement
Objective: To quantify the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
Workflow:
Caption: Workflow for measuring lipid ROS accumulation.
Methodology:
-
Treat cells with the ferroptosis inducer at a concentration around its EC50 for a specified time (e.g., 6-12 hours). Include positive (inducer) and negative (vehicle) controls. A rescue condition with an inhibitor like ferrostatin-1 can also be included.
-
During the last 30-60 minutes of treatment, add the lipid ROS-sensitive fluorescent probe C11-BODIPY™ 581/591 (Thermo Fisher Scientific) to the culture medium at a final concentration of 1-5 µM.
-
After incubation, harvest the cells by trypsinization, and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS and analyze them immediately using a flow cytometer.
-
Lipid peroxidation is indicated by a shift in the fluorescence emission of C11-BODIPY from red to green. Quantify the percentage of green-fluorescent cells or the mean fluorescence intensity in the green channel.
Glutathione (GSH) Depletion Assay
Objective: To measure the levels of intracellular glutathione.
Methodology:
-
Treat cells with the ferroptosis inducer as described above.
-
Harvest the cells and lyse them according to the protocol of a commercially available GSH/GSSG-Glo™ Assay (Promega).
-
Measure the total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) levels by luminescence.
-
Calculate the amount of reduced GSH by subtracting the GSSG from the total glutathione.
-
Normalize the GSH levels to the protein concentration of the cell lysate.
Conclusion
The choice of ferroptosis inducer for experimental studies depends on the specific research question. Erastin and other System Xc⁻ inhibitors are valuable tools for investigating the role of cysteine uptake and GSH synthesis in ferroptosis. In contrast, direct GPX4 inhibitors like RSL3 offer a more direct and often more potent way to induce ferroptosis by targeting a central regulator of the pathway. By understanding their distinct mechanisms and employing the appropriate experimental protocols, researchers can effectively probe the intricacies of ferroptosis and its potential for therapeutic intervention.
References
A Comparative Guide to Ferroptosis Induction: RSL3 vs. Erastin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Ferroptosis-IN-18" did not yield a recognized compound in scientific literature or supplier databases. Consequently, this guide provides a comparative analysis of two well-established and mechanistically distinct ferroptosis inducers: RSL3 and Erastin (B1684096) . This comparison aims to serve the intended purpose of providing a valuable resource for researchers in the field of ferroptosis.
Introduction to Ferroptosis Inducers
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic target in various diseases, particularly cancer. Small molecule inducers of ferroptosis are critical tools for studying its underlying mechanisms and for developing novel therapeutic strategies. This guide provides a head-to-head comparison of two widely used ferroptosis inducers, RSL3 and Erastin, highlighting their distinct mechanisms of action and providing supporting experimental data and protocols.
Mechanism of Action: A Tale of Two Pathways
RSL3 and Erastin induce ferroptosis through fundamentally different mechanisms, both ultimately leading to the accumulation of lethal lipid reactive oxygen species (ROS).
RSL3: The Direct Inhibitor of GPX4
RSL3 (RAS-selective lethal 3) is a potent and specific inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptosis. By directly binding to and inactivating GPX4, RSL3 leads to a rapid build-up of lipid peroxides and subsequent cell death.[1][2]
Erastin: The System Xc- Inhibitor
Erastin, on the other hand, acts upstream of GPX4 by inhibiting the cystine/glutamate antiporter known as System Xc-.[3][4][5] This transporter is responsible for importing cystine into the cell, which is a key precursor for the synthesis of glutathione (GSH).[3][5] GSH is an essential cofactor for GPX4 activity. By blocking cystine uptake, Erastin depletes intracellular GSH levels, which in turn indirectly inactivates GPX4 and triggers ferroptosis.[3][4][5]
Comparative Performance Data
The following tables summarize quantitative data on the performance of RSL3 and Erastin in various cancer cell lines.
| Table 1: Comparative IC50 Values for Cell Viability | |
| Cell Line | RSL3 IC50 (µM) |
| HCT116 (Colon Cancer) | 4.084 (24h) |
| LoVo (Colon Cancer) | 2.75 (24h) |
| HT29 (Colon Cancer) | 12.38 (24h) |
| HeLa (Cervical Cancer) | Not specified |
| SiHa (Cervical Cancer) | Not specified |
| HGC-27 (Gastric Cancer) | Not specified |
| OVCAR-8 (Ovarian Cancer) | Not specified |
| NCI/ADR-RES (Ovarian Cancer) | Not specified |
| PANC1 (Pancreatic Cancer) | >20 (24h) |
| Table 2: Effects on Lipid Peroxidation and Iron Levels | | | :--- | :--- | :--- | :--- | | Parameter | RSL3 | Erastin | Reference | | Lipid ROS Accumulation | Potent inducer | Potent inducer |[6][7][8] | | Iron Dependence | Iron-dependent cell death, inhibited by iron chelators (e.g., DFO) | Iron-dependent cell death, but in some contexts, may induce oxidative cell death independently of iron.[6][7] |[6][7] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of RSL3 and Erastin are visually represented in the following diagrams, along with a general workflow for their experimental use.
Detailed Experimental Protocols
1. Cell Viability Assay (Using Cell Counting Kit-8 - CCK-8)
-
Objective: To determine the cytotoxic effects of RSL3 and Erastin.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of RSL3 or Erastin for the desired time period (e.g., 24, 48 hours).[9]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[10]
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate the cell viability as a percentage of the untreated control.
-
2. Lipid Peroxidation Assay (Using C11-BODIPY 581/591)
-
Objective: To measure the accumulation of lipid ROS.
-
Procedure:
-
Treat cells with RSL3 or Erastin for the desired time.
-
Incubate the cells with C11-BODIPY 581/591 probe.
-
Harvest the cells and analyze them by flow cytometry. The probe will shift its fluorescence from red to green upon oxidation of the polyunsaturated butyl side chain.
-
Quantify the green fluorescence to determine the level of lipid peroxidation.
-
3. Western Blot Analysis
-
Objective: To detect changes in the expression of key proteins in the ferroptosis pathway.
-
Procedure:
-
Treat cells with RSL3 or Erastin and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., GPX4, SLC7A11).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit.
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of ferroptosis inducers in a living organism.
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Once tumors are established, randomly assign mice to treatment groups (e.g., vehicle control, RSL3, Erastin).
-
Administer the compounds via an appropriate route (e.g., intraperitoneal injection). For example, Erastin can be administered at 25 mg/kg.[11][12]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Conclusion
Both RSL3 and Erastin are invaluable tools for inducing and studying ferroptosis. Their distinct mechanisms of action make them suitable for different experimental questions. RSL3 offers a direct and potent inhibition of GPX4, leading to a rapid induction of ferroptosis. Erastin, by targeting System Xc-, provides a model for studying ferroptosis induced by glutathione depletion. The choice between these two compounds will depend on the specific research goals, cell type, and the particular aspect of the ferroptosis pathway being investigated. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies in this exciting and rapidly evolving field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 5. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 10. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ferroptosis Inhibitors: A Deep Dive into Liproxstatin-1 and the Search for Ferroptosis-IN-18
For researchers, scientists, and drug development professionals navigating the intricate landscape of ferroptosis, the selection of appropriate chemical probes is paramount. This guide provides a detailed comparative analysis of the well-characterized ferroptosis inhibitor, Liproxstatin-1. An extensive search for experimental data on a compound referred to as "Ferroptosis-IN-18" was conducted; however, this search yielded no specific scientific literature or experimental data, precluding a direct comparison.
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] This process is implicated in a variety of pathological conditions, making its modulation a significant area of therapeutic interest.
Liproxstatin-1: A Potent Radical-Trapping Antioxidant
Liproxstatin-1 is a potent and specific inhibitor of ferroptosis that acts as a radical-trapping antioxidant (RTA).[2] Its primary mechanism involves scavenging lipid peroxyl radicals within cellular membranes, thereby breaking the chain reaction of lipid peroxidation that ultimately leads to cell death.
Quantitative Efficacy of Liproxstatin-1
The potency of Liproxstatin-1 has been quantified in various cellular models. A key metric for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the ferroptotic cell death by 50%.
| Inhibitor | Cell Line | Inducer | IC50 (nM) | Reference |
| Liproxstatin-1 | Gpx4-/- cells | - | 22 | [3] |
The Ferroptosis Signaling Pathway
The central axis of ferroptosis regulation involves the selenoenzyme glutathione (B108866) peroxidase 4 (GPX4).[4][5] GPX4 utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thus preventing the accumulation of lipid reactive oxygen species (ROS).[4] Ferroptosis can be initiated through two main classes of inducers: Class I ferroptosis-inducing compounds (FINs), such as erastin, which inhibit the cystine/glutamate antiporter (system Xc-), leading to GSH depletion, and Class II FINs, like RSL3, which directly inhibit GPX4.[2]
Experimental Protocols
To evaluate the efficacy of ferroptosis inhibitors, standardized experimental protocols are crucial for reproducibility.
Cell Viability Assay
This assay quantifies the ability of an inhibitor to prevent ferroptosis-induced cell death.
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma) in a 96-well plate and incubate overnight.
-
Inhibitor Treatment: Pre-treat cells with a range of concentrations of the ferroptosis inhibitor (e.g., Liproxstatin-1) for 1-2 hours.
-
Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL3 or erastin, to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 value.
Lipid Peroxidation Assay
This assay directly measures the accumulation of lipid ROS, the hallmark of ferroptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.
-
Probe Loading: After the desired treatment duration, load the cells with a fluorescent lipid peroxidation sensor, such as C11-BODIPY™ 581/591, by incubating for 30-60 minutes.
-
Image Acquisition: Capture fluorescent images using a fluorescence microscope or a high-content imaging system. The oxidized probe fluoresces in the green channel, while the reduced form fluoresces in the red channel.
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity. A decrease in this ratio in inhibitor-treated cells indicates suppression of lipid peroxidation.
Conclusion
Liproxstatin-1 stands as a well-validated and potent inhibitor of ferroptosis, primarily functioning as a radical-trapping antioxidant to thwart lipid peroxidation. Its low nanomolar IC50 value in cellular assays underscores its efficacy. While the scientific community continues to explore novel ferroptosis inhibitors, a thorough review of available literature did not yield specific, verifiable experimental data for a compound designated "this compound." Researchers are encouraged to rely on well-characterized tools like Liproxstatin-1 for their investigations into the mechanisms and therapeutic potential of modulating ferroptosis.
References
- 1. Ferroptosis: molecular mechanisms and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
Unraveling the Specificity of Ferroptosis Induction: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of cell death induction is paramount. This guide provides a comparative analysis of ferroptosis and apoptosis, offering insights into the specificity of therapeutic strategies that target these distinct cell death pathways.
While a specific compound designated "Ferroptosis-IN-18" is not prominently documented in publicly available scientific literature, this guide will utilize data from well-characterized ferroptosis inducers to illustrate the principles of selectivity over apoptosis. We will focus on key experimental readouts that distinguish these two pathways, providing a framework for assessing the specificity of any novel compound.
Distinguishing Ferroptosis from Apoptosis: Key Mechanistic Differences
Ferroptosis and apoptosis are both forms of programmed cell death, but they are driven by distinct biochemical and morphological events. A clear understanding of these differences is crucial for designing and interpreting experiments aimed at evaluating the specificity of a cell death inducer.
Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides.[1][2] Key features include:
-
Iron-dependency: Requires the presence of labile iron to catalyze the formation of reactive oxygen species (ROS).[1][2]
-
Lipid Peroxidation: The defining feature is the peroxidation of polyunsaturated fatty acids in cell membranes.[1][2]
-
Mitochondrial Morphology: Characterized by mitochondrial shrinkage and increased mitochondrial membrane density.[1]
-
Caspase-Independence: Does not involve the activation of caspases, the key executioners of apoptosis.[3]
Apoptosis , in contrast, is a caspase-dependent process characterized by:
-
Caspase Activation: A cascade of caspase activation leads to the cleavage of specific cellular substrates.
-
Nuclear Fragmentation: Chromatin condensation and DNA fragmentation are hallmark features.
-
Membrane Blebbing: The cell membrane forms characteristic blebs, and apoptotic bodies are formed.
-
Mitochondrial Involvement: While mitochondria are involved (e.g., through the release of cytochrome c), the morphological changes differ from those in ferroptosis.
Comparative Analysis of Inducers: A Data-Driven Approach
To illustrate how the specificity of a ferroptosis inducer can be evaluated, we present a hypothetical comparison based on data typically generated for well-known inducers like Erastin and RSL3, contrasted with a classic apoptosis inducer like Staurosporine.
Table 1: Cellular and Biochemical Markers for Assessing Cell Death Specificity
| Marker | Ferroptosis (e.g., Erastin/RSL3) | Apoptosis (e.g., Staurosporine) | Rationale for Specificity |
| Lipid ROS Levels | Significantly Increased | No significant change | Direct measure of the hallmark of ferroptosis. |
| Caspase-3/7 Activity | No significant change | Significantly Increased | Key indicator of the apoptotic cascade. |
| Cell Viability with Inhibitors | |||
| + Ferrostatin-1 (Ferroptosis Inhibitor) | Rescued | Not Rescued | Demonstrates dependence on the ferroptotic pathway. |
| + Z-VAD-FMK (Pan-Caspase Inhibitor) | Not Rescued | Rescued | Demonstrates independence from caspase activity. |
| Mitochondrial Morphology (TEM) | Shrunken mitochondria, increased membrane density | Normal or swollen mitochondria, cytochrome c release | Distinct ultrastructural changes differentiate the two pathways. |
| GPX4 Expression/Activity | Decreased (for Class II inducers like RSL3) | No direct effect | GPX4 is a central regulator of ferroptosis. |
Experimental Protocols for Specificity Assessment
Accurate assessment of a compound's specificity relies on robust and well-controlled experimental protocols. Below are methodologies for the key experiments cited in this guide.
Lipid ROS Measurement
-
Principle: To quantify the level of lipid peroxidation, a key indicator of ferroptosis.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the test compound (e.g., "this compound"), a known ferroptosis inducer (positive control), a known apoptosis inducer (negative control), and a vehicle control for the desired time course.
-
In the last 30-60 minutes of treatment, add a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY 581/591) to the culture medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in the oxidized form of the probe indicates lipid ROS accumulation.
-
Caspase Activity Assay
-
Principle: To measure the activity of executioner caspases (caspase-3 and -7), a hallmark of apoptosis.
-
Protocol:
-
Culture and treat cells as described above.
-
Lyse the cells to release their contents.
-
Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.
-
Cell Viability Rescue Assay
-
Principle: To determine if the observed cell death is dependent on a specific pathway by using pathway-specific inhibitors.
-
Protocol:
-
Seed cells and pre-treat with a ferroptosis inhibitor (e.g., Ferrostatin-1) or a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1-2 hours.
-
Add the test compound to the pre-treated cells.
-
Incubate for the desired duration.
-
Measure cell viability using a standard assay such as MTT, resazurin, or a cell counting method.
-
A rescue of cell viability by a specific inhibitor indicates that the cell death is mediated by the pathway that the inhibitor targets.
-
Visualizing the Pathways: A Clear Distinction
To further clarify the distinct mechanisms, the following diagrams illustrate the core signaling pathways of ferroptosis and apoptosis.
Figure 1. Simplified signaling pathway of ferroptosis induction, highlighting the central role of GPX4 and lipid peroxidation.
Figure 2. Overview of the apoptotic pathway, emphasizing the activation of the caspase cascade.
Conclusion
The selective induction of ferroptosis holds significant therapeutic promise, particularly in cancer biology. A rigorous evaluation of a novel compound's specificity for ferroptosis over apoptosis is essential. By employing a multi-faceted approach that includes the quantification of specific biomarkers, the use of pathway inhibitors, and the observation of distinct morphological changes, researchers can confidently characterize the mechanism of action of new ferroptosis inducers. The experimental framework provided in this guide serves as a robust starting point for such investigations.
References
A Comparative Guide to the In Vivo Efficacy of Ferroptosis-IN-18 and Standard Ferroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation, has emerged as a critical mechanism in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of inhibitors targeting this pathway. This guide provides a comprehensive comparison of the in vivo efficacy of a novel inhibitor, Ferroptosis-IN-18 (represented by the potent Ferrostatin-1 analog, UAMC-3203), against standard ferroptosis inhibitors: Ferrostatin-1, Liproxstatin-1 (B1674854), and Deferoxamine.
At a Glance: Comparative Efficacy of Ferroptosis Inhibitors
The following tables summarize the key in vivo efficacy data for this compound and standard inhibitors. Direct head-to-head comparisons are limited, and thus, data from various preclinical models are presented to offer a comparative perspective.
Table 1: In Vivo Efficacy in Acute Injury Models
| Inhibitor | Animal Model | Injury Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound (UAMC-3203) | Mouse | Iron Overload-Induced Multi-Organ Injury | 20 µmol/kg, single i.p. injection | Significantly reduced plasma lactate (B86563) dehydrogenase (LDH) levels, a marker of organ damage. | [1][2] |
| Ferrostatin-1 | Mouse | Cecal Ligation and Puncture (CLP)-induced Acute Kidney Injury | Post-treatment | Mitigated oxidative damage, reduced iron content, and improved renal pathology. | [3] |
| Liproxstatin-1 | Mouse | Renal Ischemia-Reperfusion Injury (IRI) | 10 mg/kg, daily i.p. injection | Ameliorated pathological changes, reduced TUNEL+ cells, and decreased markers of lipid peroxidation (4-HNE, MDA). | [4][5] |
| Deferoxamine | Rat | Traumatic Spinal Cord Injury | 100 mg/kg, single i.p. injection 30 min before injury | Improved functional recovery, increased neuronal survival, and inhibited gliosis. | [6][7] |
Table 2: Pharmacokinetic and In Vitro Potency Comparison
| Inhibitor | In Vitro Potency (IC50) | Metabolic Stability (t1/2) | Bioavailability | Key Features | Reference |
| This compound (UAMC-3203) | 10 nM (IMR-32 cells) | Human microsomes: 20.5 h; Rat microsomes: 16.5 h | Not explicitly stated, but significant tissue distribution observed. | Improved stability and solubility compared to Ferrostatin-1. | [1][8] |
| Ferrostatin-1 | 33 nM | Human microsomes: 0.1 h | Low | Poor metabolic stability limits in vivo efficacy. | [8][9] |
| Liproxstatin-1 | 22 nM (Gpx4-/- cells) | 4.6 hours (after 1.0 mg/kg i.v. in mice) | 52% | Potent radical-trapping antioxidant with good in vivo properties. | [4][5] |
| Deferoxamine | N/A (Iron Chelator) | Short half-life | Not applicable (typically administered via injection) | FDA-approved iron chelator; inhibits ferroptosis by reducing labile iron. | [10] |
Signaling Pathways in Ferroptosis and Inhibitor Intervention
The following diagram illustrates the central pathways of ferroptosis and the points of intervention for this compound and standard inhibitors.
Caption: Mechanism of ferroptosis and inhibitor action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
This compound (UAMC-3203) in Iron Overload-Induced Multi-Organ Injury
-
Animal Model: Wild-type mice.
-
Induction of Injury: A single intraperitoneal (i.p.) injection of a lethal dose of iron dextran.
-
Inhibitor Administration: A single i.p. injection of UAMC-3203 (20 µmol/kg) administered at the same time as the iron dextran.
-
Efficacy Assessment: Plasma levels of lactate dehydrogenase (LDH) were measured at a specified time point after injection to quantify organ damage.
-
Vehicle: Not explicitly stated in the provided abstracts, but likely a solution containing DMSO.
Ferrostatin-1 in Cecal Ligation and Puncture (CLP)-Induced Acute Kidney Injury
-
Animal Model: Mice.
-
Induction of Injury: Cecal ligation and puncture (CLP) surgery to induce sepsis and subsequent acute kidney injury.
-
Inhibitor Administration: Ferrostatin-1 was administered post-CLP. The exact dose and timing were not detailed in the abstract.
-
Efficacy Assessment: Improvement in renal pathology, and changes in markers of oxidative stress (ROS, MDA), glutathione (GSH), and kidney function (BUN, Cr) were evaluated.[3]
Liproxstatin-1 in Renal Ischemia-Reperfusion Injury (IRI)
-
Animal Model: Mice with tamoxifen-inducible Gpx4 knockout.
-
Induction of Injury: Surgical induction of renal ischemia for a defined period, followed by reperfusion.
-
Inhibitor Administration: Daily intraperitoneal (i.p.) injection of Liproxstatin-1 (10 mg/kg) starting one hour before the induction of IRI.[4]
-
Efficacy Assessment: The primary readouts included TUNEL staining for cell death, immunohistochemistry for 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA) as markers of lipid peroxidation, and staining for inflammatory markers.[4]
-
Vehicle: 1% DMSO in PBS.[4]
Deferoxamine in Traumatic Spinal Cord Injury
-
Animal Model: Female Wistar rats.
-
Induction of Injury: A contusion injury was induced at the thoracic 10 (T10) segment of the spinal cord using a modified Allen's weight-drop method.
-
Inhibitor Administration: A single intraperitoneal (i.p.) injection of Deferoxamine (100 mg/kg) was given 30 minutes prior to the spinal cord injury.[6][7]
-
Efficacy Assessment: Functional recovery was assessed using motor function scores. Histological analysis was performed to evaluate neuronal survival and gliosis. Western blot and real-time PCR were used to measure the expression of ferroptosis-related proteins and genes (e.g., GPX4, xCT).[6][7]
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of ferroptosis inhibitors.
Caption: General workflow for in vivo inhibitor studies.
Conclusion
The development of novel ferroptosis inhibitors with improved pharmacological properties, such as this compound (UAMC-3203), represents a significant advancement in the field.[2][11] Compared to the first-generation inhibitor Ferrostatin-1, this compound demonstrates superior metabolic stability and enhanced in vivo efficacy in preclinical models of acute organ injury.[8] Liproxstatin-1 also stands out as a potent in vivo-active inhibitor with favorable pharmacokinetic properties.[4] Deferoxamine, an iron chelator, offers a distinct mechanistic approach by targeting the iron-dependent nature of ferroptosis and has shown therapeutic potential in various disease models.[6][7][10]
The choice of inhibitor for a particular in vivo study will depend on the specific research question, the animal model employed, and the desired route of administration and dosing regimen. This guide provides a foundational comparison to aid researchers in making informed decisions for their preclinical studies targeting ferroptosis. Further head-to-head comparative studies in various disease models are warranted to fully elucidate the relative therapeutic potential of these promising inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferrostatin-1 post-treatment attenuates acute kidney injury in mice by inhibiting ferritin production and regulating iron uptake-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Deferoxamine promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis [sjzsyj.com.cn]
- 7. Deferoxamine promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Intrathecal liproxstatin-1 delivery inhibits ferroptosis and attenuates mechanical and thermal hypersensitivities in rats with complete Freund’s adjuvant-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Unraveling the Efficacy of Ferroptosis-IN-18: A Comparative Guide to Ferroptosis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ferroptosis-IN-18's activity against other known ferroptosis inhibitors. While specific quantitative data for this compound remains forthcoming in pre-publication literature, this document summarizes its known characteristics and provides a framework for its evaluation by juxtaposing it with established compounds in the field.
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The development of specific inhibitors of this pathway is of significant interest for therapeutic intervention. Among the emerging modulators is this compound, a novel compound with promising anti-ferroptotic and antioxidant properties.
Overview of this compound
This compound is a derivative of promethazine (B1679618) and has been identified as a potent inhibitor of ferroptosis. Preliminary information suggests that its mechanism of action involves the upregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides. By increasing GPX4 levels, this compound is believed to enhance the cell's capacity to mitigate the oxidative damage that drives ferroptotic cell death. Its potential therapeutic application is currently being investigated in the context of intracerebral hemorrhage.
Comparative Analysis of Ferroptosis Inhibitors
To provide a comprehensive understanding of this compound's potential, it is essential to compare its activity with well-characterized ferroptosis inhibitors. The following tables summarize the available quantitative data for prominent inhibitors, offering a benchmark for the future evaluation of this compound.
Table 1: Quantitative Activity of Ferroptosis Inhibitors in Various Cell Lines
| Compound | Cell Line | Assay | IC50/EC50 | Citation |
| This compound | Various | Cell Viability | Data not yet available | - |
| Ferrostatin-1 | HT-1080 | Erastin-induced ferroptosis | EC50 = 60 nM | [1] |
| Pfa-1 MEFs | Gpx4 deletion-induced ferroptosis | EC50 = 15 nM | [2] | |
| HT22 | Glutamate-induced cell death | - | [2][3] | |
| Liproxstatin-1 | Gpx4-/- cells | Cell Viability | IC50 = 22 nM | [4] |
| HEK-293 | 15-LOX-1 activity | No inhibition up to 10 µM | ||
| Pfa-1 MEFs | Gpx4 deletion-induced ferroptosis | EC50 = 27 nM | [2] |
Table 2: Activity of Common Ferroptosis Inducers for Context
| Compound | Cell Line | Assay | IC50 | Citation |
| RSL3 | MCF7, MDAMB415, ZR75-1 | Cell Viability (3 days) | > 2 µM | [5] |
| HCT116 | Cell Viability (24h) | 4.084 µM | [6] | |
| LoVo | Cell Viability (24h) | 2.75 µM | [6] | |
| HT29 | Cell Viability (24h) | 12.38 µM | [6] | |
| HN3 | Cell Viability (72h) | 0.48 µM | [7] | |
| A549 | Cell Viability (24h) | 0.5 µM | [7] | |
| H1975 | Cell Viability (24h) | 150 nM | [7][8] | |
| MDA-MB-231 | Cell Viability (96h) | 0.71 µM | [7] | |
| Erastin | HeLa | Cell Viability | 30.88 µM | [9] |
| SiHa | Cell Viability | 29.40 µM | [9] | |
| MDA-MB-231 | Cell Viability (24h) | 40.63 µM | [9][10] | |
| MCF-7 | Cell Viability (24h) | 80 µM | [9] | |
| HGC-27 | Cell Viability (24h) | 14.39 µM | [11][12] | |
| MM.1S | Cell Viability | ~15 µM | [13] | |
| RPMI8226 | Cell Viability | ~10 µM | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of ferroptosis and the workflow for evaluating inhibitors, the following diagrams are provided.
Caption: The ferroptosis signaling pathway, highlighting the roles of key proteins and the points of intervention for various inhibitors and inducers.
Caption: A generalized experimental workflow for the cross-validation of a novel ferroptosis inhibitor's activity.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cells of interest (e.g., HT-1080, HCT116, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing a ferroptosis inducer (e.g., 1 µM RSL3 or 10 µM Erastin).
-
Simultaneously, the cells are treated with a serial dilution of the ferroptosis inhibitor being tested (e.g., this compound, Ferrostatin-1, Liproxstatin-1).
-
Control wells include cells treated with the inducer alone, the inhibitor alone, and vehicle (e.g., DMSO) alone.
-
The cells are incubated for a predetermined time (e.g., 24, 48, or 72 hours).
2. Cell Viability Assay (MTT Assay):
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. IC50/EC50 values are calculated using non-linear regression analysis.
3. Lipid Peroxidation Assay (C11-BODIPY 581/591):
-
Cells are seeded in glass-bottom dishes or black-walled 96-well plates.
-
After treatment as described above, the cells are washed with PBS and then incubated with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
The cells are washed again with PBS.
-
The fluorescence is measured using a fluorescence microscope or a plate reader. The ratio of green fluorescence (oxidized probe) to red fluorescence (reduced probe) is used as an indicator of lipid peroxidation.
4. Western Blot for GPX4 Expression:
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody against GPX4 overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Conclusion and Future Directions
This compound presents a promising new avenue for the therapeutic inhibition of ferroptosis, purportedly through the upregulation of the central defense enzyme GPX4. While a detailed quantitative comparison with established inhibitors like Ferrostatin-1 and Liproxstatin-1 is pending the release of peer-reviewed data, the initial characterization suggests a distinct mechanism that warrants further investigation. The provided experimental protocols offer a standardized approach for researchers to independently validate the activity of this compound and other novel inhibitors across a panel of relevant cell lines. Future studies should focus on elucidating the precise molecular mechanism by which this compound upregulates GPX4 and on generating comprehensive in vitro and in vivo data to firmly establish its position within the landscape of ferroptosis modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ferroptosis-IN-18 and Similar Research Compounds
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of these research compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). While many ferroptosis inducers are not classified as hazardous substances, standard laboratory practice dictates a cautious approach to handling any chemical.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use proper glove removal technique to avoid skin contact.
-
Eye Protection: Wear safety goggles with side-shields.
-
Lab Coat: An impervious lab coat should be worn to protect from spills.
In the event of accidental exposure, follow these first aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing and rinse the skin with water/shower.
-
After eye contact: Rinse out with plenty of water.
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
II. Step-by-Step Disposal Protocol for Ferroptosis-IN-18
The following protocol outlines the recommended steps for the disposal of non-hazardous research compounds like this compound.
Step 1: Waste Identification and Segregation
-
All waste generated, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes), should be treated as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Containerization of Waste
-
Solid Waste: Collect solid this compound waste and any contaminated materials in a designated, compatible, and clearly labeled waste container. The container should be kept closed except when adding waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and compatible container. Do not pour chemical waste down the drain unless it has been explicitly deemed non-hazardous and permissible for drain disposal by your institution's EHS.[1][2][3]
Step 3: Labeling of Waste Containers
-
Clearly label all waste containers with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound" and any solvent), the approximate concentration, and the date of accumulation.[2]
Step 4: Storage of Chemical Waste
-
Store the waste containers in a designated satellite accumulation area within the laboratory.[1][4] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that the storage area has secondary containment to catch any potential leaks.[2]
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[2][4][5]
III. Summary of Safety and Disposal Information
The following table summarizes key safety and disposal information for typical non-hazardous research chemicals.
| Parameter | Guideline | Source |
| Hazard Classification | Generally not a hazardous substance or mixture. | SDS for similar compounds |
| Personal Protective Equipment | Safety goggles, protective gloves, lab coat. | SDS for similar compounds |
| First Aid: Skin Contact | Take off contaminated clothing, rinse skin with water. | SDS for similar compounds |
| First Aid: Eye Contact | Rinse with plenty of water. | SDS for similar compounds |
| Solid Waste Disposal | Collect in a labeled, compatible container for hazardous waste pickup. | General Lab Guidelines |
| Liquid Waste Disposal | Do not pour down the drain. Collect in a labeled, compatible container for hazardous waste pickup. | [1][2][3] |
| Empty Container Disposal | Triple rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, and dispose of as regular trash. | [5][6] |
IV. Ferroptosis Signaling Pathway
To provide further context for researchers working with this class of compounds, the following diagram illustrates a simplified overview of the ferroptosis signaling pathway. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7][8][9]
Caption: A simplified diagram of the ferroptosis signaling pathway.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. youtube.com [youtube.com]
- 3. acs.org [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. resources.biomol.com [resources.biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer [frontiersin.org]
Essential Safety and Operational Guidance for Handling Ferroptosis-IN-18
Personal Protective Equipment (PPE)
When handling Ferroptosis-IN-18, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes or airborne particles.[1] |
| Hands | Protective gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before use. Use proper removal techniques to avoid skin contact.[2][3] |
| Body | Laboratory coat or impervious clothing | A lab coat should be worn to protect skin and clothing from potential contamination.[1] For larger quantities or risk of splashing, impervious clothing is recommended. |
| Respiratory | Use in a well-ventilated area or with appropriate exhaust ventilation. | Avoid the formation of dust and aerosols.[1] If ventilation is inadequate, a suitable respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid inhalation of the substance and contact with eyes and skin.[1] Handle in accordance with good industrial hygiene and safety practices.[3] Ensure adequate ventilation in the handling area.[1]
-
Storage: Store in a tightly closed container in a dry and cool place.[2][3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present.[1][2][4]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[1][2][4]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[1] In all cases of exposure, seek medical attention if symptoms persist.[1]
Spill and Disposal Procedures:
-
Spills: For small spills, absorb the substance with a liquid-binding material and dispose of it properly.[1] For larger spills, prevent the substance from entering drains and ventilate the area.[1][2]
-
Disposal: Dispose of contaminated material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1][2]
Experimental Workflow: Handling this compound
The following diagram outlines a typical workflow for handling this compound in a research setting, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
